2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine
Description
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Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-5(2-3-6)7-8-9/h4H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILWFNDSQHZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856861-69-3 | |
| Record name | 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Coordination Chemistry of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
The following technical guide details the role of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine in coordination chemistry, structured for researchers and drug development professionals.
A Bioisosteric Histamine Analogue: Ligand Design, Synthesis, and Metal-Binding Dynamics [1][2][3][4]
Executive Summary
The compound 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (hereafter referred to as Trz-Histamine ) represents a critical bioisostere of the biogenic amine histamine.[1][2][3][4] By replacing the imidazole ring of histamine with a 1,2,3-triazole moiety, researchers gain a powerful tool for probing the electronic and steric requirements of metal-binding sites in metalloproteins and G-protein coupled receptors (GPCRs).[1][3][4]
This guide delineates the coordination behavior of Trz-Histamine, emphasizing its role as a bidentate chelator.[1][2][3][4] Unlike the electron-rich imidazole of histamine (pKa ~ 6.0), the 1,2,3-triazole ring is electron-deficient (pKa ~ 1.2), significantly altering ligand field strength and metal selectivity.[1][4] This molecule is accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a modular scaffold for "Click" metallodrug development.[1][2][3][4]
Molecular Architecture & Ligand Design
Structural Homology vs. Electronic Divergence
Trz-Histamine preserves the ethylamine side chain of histamine but alters the aromatic heterocycle.[2][3][4] This modification has profound implications for coordination chemistry:
| Feature | Histamine (Imidazole) | Trz-Histamine (1,2,3-Triazole) | Impact on Coordination |
| Donor Atom | Imidazole N3 (Pyridinic) | Triazole N3 (Distal) | Triazole N3 is a weaker |
| Basicity (Ring) | pKa | pKa | Trz-Histamine does not protonate at physiological pH; remains a neutral donor.[1][3][4] |
| Chelate Ring | 6-Membered (M-N-C-C-C-N) | 6-Membered (M-N-C-C-C-N) | Identical bite angle geometry; differences are purely electronic.[2][3][4] |
| Dipole Moment | ~3.8 D | ~5.0 D | High dipole of triazole influences outer-sphere solvation and crystal packing.[2][3][4] |
The Chelate Effect
Despite the lower basicity of the triazole ring, Trz-Histamine acts as a competent chelator for borderline and soft metal ions (Cu²⁺, Zn²⁺, Ni²⁺) due to the chelate effect . The primary amine (–NH₂) serves as the "anchor," binding the metal first and bringing the triazole N3 into proximity for ring closure.
Synthesis & Accessibility (CuAAC Pathway)
The synthesis of Trz-Histamine is a classic application of "Click" chemistry, ensuring high yield and regioselectivity (1,4-disubstitution).[1][4]
Retrosynthetic Analysis
The target molecule is assembled from 3-butyn-1-amine (homopropargylamine) and a methyl azide equivalent.[1][2][3][4] To prevent side reactions, the amine is typically protected (e.g., as a phthalimide) or used as a salt.[1]
Figure 1: Synthetic pathway via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]
Coordination Modes & Metal Binding[5]
Primary Coordination Mode (N,N-Chelation)
The dominant mode of coordination in dilute solution is the formation of a mononuclear complex where Trz-Histamine acts as a bidentate ligand.[1][2][4]
-
Anchor: The aliphatic amine nitrogen (hard base) binds strongly to the metal center.
-
Closure: The triazole N3 (intermediate/soft base) completes the 6-membered ring.[4]
Thermodynamic Stability:
Compared to histamine, the stability constants (
-
Cu(II) Complex: Expected
(vs. 9.6 for histamine).[1][4] -
Zn(II) Complex: Expected
(vs. 5.7 for histamine).[1][4]
Bridging Mode (Coordination Polymers)
In concentrated solutions or specific stoichiometries (Metal:Ligand 1:1), the triazole ring can bridge two metal centers using both N2 and N3, or N3 and the amine, leading to 1D coordination polymers (MOF precursors).[1]
Figure 2: Bidentate chelation mode forming a 6-membered metallocycle.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of Trz-Histamine (Ligand)
Objective: Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine via CuAAC.[1][2][3][4]
-
Preparation of Azide: Caution: Low molecular weight organic azides are potentially explosive.[3][4] Generate methyl azide in situ or use a safe surrogate like trimethylsilyl azide (TMS-N3) with iodomethane, or use a flow chemistry setup.[1][3][4]
-
Click Reaction:
-
Workup:
Protocol B: Synthesis of [Cu(Trz-Histamine)₂]Cl₂ Complex
Objective: Isolation of the bis-ligand copper(II) complex.[1][3][4]
-
Stoichiometry: Dissolve CuCl₂·2H₂O (1.0 mmol) in 5 mL of methanol (green solution).[4]
-
Ligand Addition: Slowly add a solution of Trz-Histamine (2.0 mmol) in 5 mL methanol.
-
Observation: The solution will shift to a deep blue/violet color, indicative of the [CuN₄] chromophore (tetragonal distortion).
-
Crystallization: Allow the solution to evaporate slowly or diffuse diethyl ether into the methanolic solution.
-
Characterization:
Bioinorganic Applications
Histamine Receptor Selectivity (H3/H4)
The imidazole ring of histamine is essential for H1 and H2 receptor recognition (proton transfer mechanism).[4] Trz-Histamine, lacking the ability to tautomerize or protonate at the ring (at physiological pH), exhibits altered selectivity.[1] It is often used to target H3 or H4 receptors where hydrogen bonding (rather than proton transfer) is the key recognition motif.[4]
Metalloenzyme Modeling
Trz-Histamine is used to model the "Histidine-brace" or distal histidine residues in metalloenzymes.[1][2][3][4] By replacing histidine with the triazole analogue, researchers can decouple the effects of basicity from steric bulk , isolating the role of the imidazole's proton-shuttling capability in enzyme catalysis.[1]
References
-
Bioisosterism of Triazoles
-
Click Chemistry Ligands
-
Histamine Coordination
-
Synthesis of Triazole-Ethylamines
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 2. CAS 51-45-6: 1H-Imidazole-4-ethanamine | CymitQuimica [cymitquimica.com]
- 3. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | C5H10N4 | CID 45791271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(1-ethyl-1h-1,2,3-triazol-4-yl)ethan-1-amine (C6H12N4) [pubchemlite.lcsb.uni.lu]
- 5. iris.unimore.it [iris.unimore.it]
- 6. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thermodynamic Foundation of Triazole Amine Chemistry
An In-Depth Technical Guide to the Thermodynamic Properties of Triazole-Based Primary Amines
Triazole-based primary amines represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their five-membered heterocyclic structure, rich in nitrogen, imparts unique physicochemical properties, including metabolic stability and a remarkable capacity for hydrogen bonding.[3] These characteristics are fundamental to their roles in a wide array of applications, from potent antifungal agents like fluconazole to high-energy materials.[3][4][5] However, to truly harness and optimize these molecules, a deep understanding of their thermodynamic properties is not merely advantageous—it is essential.
Thermodynamics governs every aspect of a molecule's life cycle: the feasibility and yield of its synthesis, its stability under storage and application conditions, and the energetics of its interaction with biological targets.[6][7] For researchers and drug development professionals, thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and thermal stability are not abstract concepts; they are critical data points that inform molecular design, predict behavior, and ensure safety and efficacy.
This technical guide provides a comprehensive exploration of the core thermodynamic properties of triazole-based primary amines. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present self-validating protocols for key analytical techniques, and illustrate complex relationships with clear, concise diagrams. Our objective is to equip scientists and developers with the field-proven insights necessary to accelerate their research and development endeavors.
Part 1: Core Thermodynamic Parameters
The intrinsic stability and potential energy of a molecule are quantified by its fundamental thermodynamic parameters. For triazole-based amines, these values are largely dictated by the high nitrogen content and the aromaticity of the heterocyclic ring.[4][8]
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the energy stored within the molecule's chemical bonds. Nitrogen-rich heterocycles like triazoles are known for their high positive heats of formation, a key property that is strongly coupled to their high nitrogen content and contributes to their energetic nature.[4][8]
Causality in Measurement & Prediction:
-
Experimental Determination: The gold standard for experimentally determining ΔHf° is static-bomb combustion calorimetry .[8][9] In this technique, the compound is completely combusted in a high-pressure oxygen environment. The heat released by the combustion (Qcomb) is precisely measured by the temperature change in the surrounding water bath.[8] By applying Hess's law and using known enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the ΔHf° of the original compound can be accurately calculated. This method is authoritative because it is a direct, physical measurement of the energy released.
-
Computational Prediction: When experimental determination is not feasible, computational chemistry offers a powerful alternative. Methods like Density Functional Theory (DFT) and high-accuracy composite methods such as G3(MP2), CBS-QB3, and G4 are employed.[8][9] To achieve high accuracy, calculations are often based on isodesmic reactions .[10][11] This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, leading to a cancellation of systematic errors in the calculation. The calculated gas-phase enthalpy of formation is then adjusted to the solid phase by estimating the enthalpy of sublimation.[9][11]
Table 1: Standard Molar Enthalpies of Formation (ΔHf°) for Select Triazole-Based Amines
| Compound | Formula | Phase | ΔHf° (kJ mol-1) | Method | Source |
| 3-Amino-1H-1,2,4-triazole | C₂H₄N₄ | Crystalline | 53.5 ± 1.6 | Combustion Calorimetry | [9] |
| 3,5-Diamino-1H-1,2,4-triazole | C₂H₅N₅ | Crystalline | 67.3 ± 1.7 | Combustion Calorimetry | [9] |
| 3-nitro[5][8][12]triazolo[4,3-b][5][8][12]triazol-1-amine | C₄H₃N₇O₂ | Solid | 391.46 | EXPLO5 Calculation | [12] |
| 6-nitro[5][8][12]triazolo[4,3-b][5][8][12]triazol-1-amine | C₄H₃N₇O₂ | Solid | 365.09 | EXPLO5 Calculation | [12] |
| 2-Methyl-4-nitro-1,2,3-triazole | C₃H₄N₄O₂ | Gas | 228.7 ± 3.5 | Experimental | [11][13] |
Gibbs Free Energy (ΔG°)
Gibbs free energy combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) to determine the spontaneity of a process. In the context of triazole amines, it is paramount for:
-
Predicting Reaction Feasibility: A negative ΔG° for a synthesis reaction indicates a spontaneous process favored at that temperature.
-
Assessing Tautomeric/Isomeric Stability: The relative Gibbs energies of different isomers or tautomers in a solution determine their equilibrium populations.[11]
-
Quantifying Binding Affinity: In drug development, the Gibbs free energy of binding (ΔGbind) quantifies the strength of the interaction between a triazole-based ligand and its biological target. A more negative value indicates a stronger, more favorable interaction.[14][15]
The workflow for assessing the thermodynamic favorability of a drug-target interaction is a critical component of computational drug design.
Part 2: Thermal Stability and Decomposition Kinetics
For any practical application, particularly in pharmaceuticals where shelf-life is critical and in materials science where operational conditions can be extreme, the thermal stability of a compound is a non-negotiable parameter. Triazole-based amines generally exhibit good thermal stability due to their aromatic ring structure.[4][16] However, this can be significantly influenced by the nature and position of substituents. For instance, the introduction of amino groups can enhance thermal stability through increased hydrogen bonding.[17]
Core Analytical Techniques: TGA & DSC
The investigation of thermal properties is primarily conducted using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][18]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It precisely identifies the temperatures at which decomposition (mass loss) occurs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held at a constant temperature. It reveals phase transitions like melting (endothermic) and decomposition events (often exothermic).[19][20]
Together, these techniques provide a comprehensive thermal profile, identifying melting points, decomposition temperatures, and the nature of the thermal events.[18]
Decomposition Temperature (Td) and Influencing Factors
The decomposition temperature is a key indicator of thermal stability. As shown in the table below, the molecular structure plays a pivotal role. The enhanced stability of compound 2 compared to its precursor demonstrates how strategic functionalization can improve thermal properties.[12]
Table 2: Decomposition Temperatures (Td) for Select Triazole-Based Amines
| Compound | Decomposition Temp. (Td, °C) | Method | Key Structural Feature | Source |
| 3-Amino-1,2,4-triazole | 224 (1st stage) | DSC | Simple aminotriazole | [17] |
| 3-nitro[5][8][12]triazolo[4,3-b][5][8][12]triazole | 154 | DSC | Nitro-substituted precursor | [12] |
| 3-nitro[5][8][12]triazolo[4,3-b][5][8][12]triazol-1-amine (1 ) | 192 | DSC/TGA | Amination enhances stability | [12] |
| 6-nitro[5][8][12]triazolo[4,3-b][5][8][12]triazol-1-amine (2 ) | 244 | DSC/TGA | Isomeric position of nitro group | [12] |
| 1-amino-4-nitro-1,2,3-triazole | 175 (main exotherm) | DSC | N-amino-C-nitro | [19][21] |
| 5-amino-1,2,4-triazol-3-yl-acetic acid | 191 (exotherm) | DSC | Carboxymethyl substituent | [17] |
Decomposition Kinetics
Beyond simply identifying the Td, it is crucial to understand the rate and mechanism of decomposition. By performing TGA/DSC experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C·min⁻¹), one can determine the kinetic parameters of the decomposition reaction.[18][22][23] Methods such as the Kissinger, Ozawa, or Freeman-Carroll methods are used to calculate:
-
Activation Energy (Ea): The minimum energy required to initiate the decomposition. A higher Ea implies greater stability.
-
Pre-exponential Factor (A): Relates to the frequency of collisions in the correct orientation for a reaction to occur.
-
Enthalpy (ΔH#), Entropy (ΔS#), and Gibbs Free Energy (ΔG#) of Activation: These parameters provide deeper insight into the transition state of the decomposition process.[18]
The decomposition mechanism itself can be elucidated by analyzing the gaseous products evolved during the process using coupled techniques like TGA-FTIR (Fourier Transform Infrared Spectroscopy) or Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry).[4][17][22]
Part 3: Experimental & Computational Workflows
Scientific integrity demands that protocols be robust and self-validating. The following sections provide detailed methodologies for both the experimental determination and computational prediction of thermodynamic properties.
Experimental Protocol: Thermal Analysis via DSC/TGA
This protocol outlines a standard procedure for evaluating the thermal stability of a novel triazole-based primary amine.
Objective: To determine the melting point (Tm), decomposition temperature (Td), and associated heat flow of the test compound.
Materials & Equipment:
-
Test Compound (2-5 mg, finely ground)
-
Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA)
-
Aluminum or hermetically sealed pans
-
High-purity Nitrogen (N₂) gas for inert atmosphere
-
Microbalance (±0.01 mg accuracy)
Step-by-Step Methodology:
-
Instrument Calibration: Before analysis, calibrate the DSC/TGA instrument for temperature and heat flow using certified standards (e.g., Indium for DSC). This is a critical step for data trustworthiness.
-
Sample Preparation: Accurately weigh 2-3 mg of the test compound into an aluminum sample pan using a microbalance. Crimp the lid to seal the pan. Prepare an identical empty pan to serve as the reference.
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the system with N₂ gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample pan and the empty reference pan into the DSC cell.
-
Purge the cell with N₂ gas at a constant flow rate (e.g., 50 mL/min).
-
Use the same heating program as the TGA analysis (e.g., 30 °C to 400 °C at 10 °C/min).
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of mass loss, which corresponds to the Td. Quantify the percentage of mass lost at each decomposition step.
-
DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization). Determine the onset temperature and peak temperature for each event. Integrate the peak area to quantify the enthalpy change (ΔH) for the transition.
-
-
Validation (For Kinetics): Repeat steps 3 and 4 at several different heating rates (e.g., 5, 15, 20 °C/min). The systematic shift of the decomposition peak to higher temperatures with increasing heating rates is an expected phenomenon and confirms the kinetic nature of the process. Use this multi-rate data to calculate kinetic parameters (Ea, A).
Computational Protocol: Predicting Enthalpy of Formation via DFT
This protocol describes a validated computational workflow for accurately predicting the gas-phase enthalpy of formation.
Objective: To calculate the ΔHf° of a target triazole amine using an isodesmic reaction approach.
Software & Methods:
-
Quantum Chemistry Software Package (e.g., Gaussian)
-
Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p) for geometry optimization, higher-level theory for energies).[8]
Step-by-Step Methodology:
-
Design an Isodesmic Reaction: Construct a balanced hypothetical reaction where the target molecule and a set of reference compounds (with known experimental ΔHf°) are reactants and products. The key is to conserve the number and type of each bond to maximize error cancellation.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for all species in the isodesmic reaction (target molecule and reference compounds). A common level of theory is B3LYP/6-31G(d,p).[8][14] The absence of imaginary frequencies confirms that a true energy minimum has been found.
-
Single-Point Energy Calculation: Using the optimized geometries, perform a higher-accuracy single-point energy calculation for each species. This provides a more reliable electronic energy (E₀). Methods like CBS-QB3 or G4 are often used for this step.[8]
-
Calculate Enthalpy of Reaction (ΔHrxn):
-
Extract the thermal correction to enthalpy (Hcorr) from the frequency calculation outputs for each species.
-
Calculate the total enthalpy of each species at 298.15 K: H₂₉₈ = E₀ + Hcorr.
-
Calculate the enthalpy of the reaction: ΔHrxn = ΣH₂₉₈(products) - ΣH₂₉₈(reactants).
-
-
Calculate Target ΔHf°:
-
Rearrange the formula: ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants).
-
Solve for the unknown ΔHf° of the target molecule using the calculated ΔHrxn and the known experimental ΔHf° values for all other reference compounds.
-
Conclusion
The thermodynamic properties of triazole-based primary amines are fundamental to their rational design, synthesis, and application. A thorough characterization of parameters like enthalpy of formation and thermal stability provides the foundational data needed to predict molecular behavior, ensure safety, and optimize performance. The synergy between direct experimental measurement through techniques like bomb calorimetry, DSC, and TGA, and the predictive power of high-level computational methods, offers a robust framework for modern chemical research. By employing the validated protocols and understanding the causal relationships outlined in this guide, researchers, scientists, and drug development professionals can make more informed decisions, mitigating risks and accelerating the journey from molecular concept to real-world impact.
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He, C., et al. "N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP." PMC. [Link]
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Mitchell, L. A., et al. "Sensitive Energetics from the N-Amination of 4-Nitro-1,2,3-Triazole." PMC. [Link]
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Al-Hourani, B. J. "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance." MDPI. [Link]
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Mitchell, L. A., et al. "Sensitive Energetics from the N-Amination of 4-Nitro-1,2,3-Triazole." PubMed. [Link]
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Zherikova, K. V., et al. "Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole." ResearchGate. [Link]
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Zheldakova, R. A., et al. "Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties." PMC. [Link]
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Emel'yanenko, V. N., et al. "Thermal decomposition of 4-amino-1,2,4-triazolium nitrate under infrared laser heating." ResearchGate. [Link]
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Al-Ghorbani, M., et al. "Free energy of binding (FEB) of 1,2,3-triazole compounds." ResearchGate. [Link]
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"1H-1,2,3-Triazole." NIST Chemistry WebBook. [Link]
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Rahman, M. H. "Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications." Medium. [Link]
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Uslu, H., and A. A. Gunes. "Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties." Konuralp Medical Journal. [Link]
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Kumar, A., et al. "Triazole Compounds: Recent Advances in Medicinal Research." International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Zhang, J., et al. "Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole." ACS Omega. [Link]
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"1,2,3-Triazole." Wikipedia. [Link]
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Haney, C. M., et al. "Thermodynamic origin of α-helix stabilization by side-chain cross-links in a small protein." ResearchGate. [Link]
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"1H-1,2,4-Triazole." Cheméo. [Link]
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Ibrahim, A. A., et al. "Kinetics of Formation of Polar and Nonpolar Heterocyclic Amines as a Function of Time and Temperature." ResearchGate. [Link]
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Zhang, J., et al. "Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole." PMC. [Link]
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2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine CAS number and chemical identifiers
This guide provides an in-depth technical analysis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine , a specific structural analog of histamine where the imidazole ring is replaced by a 1-methyl-1,2,3-triazole moiety. This compound is primarily utilized in medicinal chemistry as a bioisostere in the development of Histamine H3 receptor ligands and as a fragment in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Physicochemical Profiling
Nomenclature and Identifiers
This compound is a 1,4-disubstituted 1,2,3-triazole .[1] The connectivity is critical: the ethylamine chain is attached at the C4 position, and the methyl group is attached at the N1 position. This specific regiochemistry mimics the tautomeric N-H (tele-tautomer) of histamine, locking the conformation for receptor binding studies.
| Identifier | Value / Description |
| IUPAC Name | 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine |
| Common Name | 1-Methyl-triazole histamine analogue |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| SMILES | CN1N=NC(=C1)CCN |
| InChIKey | Calculated:[2][3]ZETCQYMHSA-UHFFFAOYSA-N (Verify via structure) |
| CAS Number | Note on Ambiguity: Specific CAS numbers for this exact isomer are often not indexed in public commercial catalogs (unlike its 1,2,4-triazole or N-ethyl isomers). Researchers must verify structure via NMR to distinguish from CAS 1086601-35-5 (the 1-aminoethyl-4-methyl isomer). |
Physicochemical Properties
-
Basicity (pKa): The ethylamine side chain has a pKa
9.8 (typical primary amine). The 1,2,3-triazole ring is extremely weak (pKa < 1), unlike imidazole (pKa ~6.0), making this compound a non-basic isostere regarding the ring nitrogen. -
LogP (Calculated): ~ -0.9 (Highly hydrophilic).
-
Solubility: Highly soluble in water, methanol, and DMSO. Commonly isolated as a dihydrochloride or fumarate salt to improve stability and crystallinity.
Part 2: Structural Analysis & Bioisosterism
The Triazole-Imidazole Bioisosterism
In drug design, replacing the imidazole ring of histamine with a 1,2,3-triazole alters the electronic landscape while maintaining steric volume.
-
H-Bonding: The N2 and N3 atoms of the triazole can accept hydrogen bonds, mimicking the N3 of imidazole.
-
Acidity/Basicity: The 1,2,3-triazole lacks the basic nitrogen of imidazole, preventing protonation at physiological pH. This is crucial for designing H3 agonists that penetrate the Blood-Brain Barrier (BBB) by reducing cationic charge.
Structural Logic Diagram (DOT)
The following diagram illustrates the structural relationship and the "Click" chemistry logic used to construct the scaffold.
Caption: Bioisosteric relationship to histamine and the convergent CuAAC synthetic pathway.
Part 3: Synthesis & Manufacturing Protocol
The most robust method for synthesizing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This method guarantees the 1,4-regioselectivity required to mimic the histamine structure.
Reagents & Precursors
-
Azide Source: Methyl iodide (MeI) + Sodium Azide (NaN₃)
Methyl Azide (MeN₃). Warning: MeN₃ is volatile and explosive. -
Alkyne Source: N-Boc-3-butyn-1-amine (Protected homopropargyl amine).
-
Catalyst: CuSO₄·5H₂O + Sodium Ascorbate (generates Cu(I) in situ).
Step-by-Step Protocol
Step 1: In Situ Azide Generation & Cycloaddition
-
Rationale: Handling isolated methyl azide is dangerous. Generate it in situ or use a flow reactor.
-
Protocol:
-
Dissolve N-Boc-3-butyn-1-amine (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Add Methyl Azide (1.2 eq) (handled as a solution in mild organic solvent or generated in a separate flask and distilled into the reaction vessel under N₂ stream).
-
Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq).
-
Stir at Room Temperature (RT) for 12–24 hours. The solution typically turns yellow/green.
-
Validation: Monitor by TLC (disappearance of alkyne) or LC-MS (Mass = 240.3 for Boc-intermediate).
-
Step 2: Isolation of Intermediate
-
Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with dilute NH₄OH (to remove Copper) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Result:tert-butyl (2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl)carbamate.
Step 3: Deprotection
-
Dissolve the intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.
-
Stir for 2 hours at RT.
-
Evaporate solvent completely.
-
Purification: The product is a water-soluble amine. Purify via Ion Exchange Chromatography (SCX-2 cartridge) or recrystallize the HCl salt from EtOH/Et₂O.
Part 4: Applications in Drug Discovery
Histamine H3 Receptor Agonism
The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine).
-
Mechanism: The 1-methyl-1,2,3-triazole mimics the N-methyl-imidazole moiety found in potent H3 agonists (like Immethridine).
-
Advantage: The triazole ring is metabolically stable against urocanase and histamine N-methyltransferase (HNMT), enzymes that rapidly degrade imidazole-based drugs.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "privileged scaffold" fragment.
-
Linking: The primary amine allows for rapid amide coupling or reductive amination to build larger libraries.
-
Vector: The 1,4-substitution pattern provides a linear vector, projecting substituents into specific receptor pockets (e.g., the Aspartate residue in GPCR transmembrane domains).
Part 5: Safety & Handling
-
Explosion Hazard (Synthesis): Methyl azide is highly explosive. Reactions should be performed on a small scale (< 1g) behind a blast shield, or using a continuous flow reactor to minimize active volume.
-
Toxicity: As a histamine analog, this compound may possess potent vasoactive properties. Handle as a potential H1/H3 agonist (wear gloves, mask, and goggles).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4] Past and Future. Angewandte Chemie International Edition. Link
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
-
Stark, H. (2003). Recent advances in histamine H3 receptor antagonists/inverse agonists. Expert Opinion on Therapeutic Patents. Link
-
PubChem Compound Summary. 2-(1H-1,2,3-Triazol-4-yl)ethanamine (Structural Parent). National Center for Biotechnology Information. Link
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4-Substituted-1,2,3-Triazole Ethanamine Analogs: A Guide to Synthesis, Bioactivity, and Structure-Activity Relationships
An In-depth Technical Guide:
Abstract
The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When incorporated into a 4-substituted ethanamine scaffold, these analogs emerge as a versatile class of compounds with a vast pharmacological landscape. This technical guide provides an in-depth exploration of 4-substituted-1,2,3-triazole ethanamine analogs for researchers, chemists, and drug development professionals. We will dissect the core synthetic methodologies, with a focus on the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide detailed experimental protocols, and synthesize the extensive body of research on their biological activities, including antimicrobial, anticancer, and neuroprotective effects. Crucially, this guide will illuminate the key structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, offering a framework for rational drug design and future discovery.
The 1,2,3-Triazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered 1,2,3-triazole ring is more than a simple heterocyclic linker; it is a highly functional pharmacophore that imparts favorable properties to bioactive molecules.[3][4] Its prominence in drug design is attributable to a combination of unique structural and chemical characteristics.
Physicochemical Properties and Role as a Bioisostere
The 1,2,3-triazole nucleus is an aromatic, planar ring system with a significant dipole moment. The three adjacent nitrogen atoms are capable of forming hydrogen bonds, which can enhance solubility and facilitate interactions with biological targets like proteins and enzymes.[5][6] One of its most powerful applications is as a bioisostere for the amide bond.[7][8] The 1,4-disubstituted 1,2,3-triazole can effectively mimic the trans-amide linkage, while other substitution patterns can mimic cis-amide bonds.[1][8] Unlike amide bonds, which are susceptible to enzymatic hydrolysis, the triazole ring is exceptionally stable to acidic, basic, oxidative, and reductive conditions, significantly improving the metabolic stability and pharmacokinetic profile of drug candidates.[1][5]
Significance of the 4-Substituted Ethanamine Motif
The ethanamine (-CH₂CH₂NH₂) side chain provides a basic nitrogen center that is often protonated at physiological pH. This cationic feature is critical for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. The flexibility of the ethyl linker allows the terminal amine and the triazole core to adopt optimal orientations for binding. The substituent at the C-4 position of the triazole ring is a key point of diversification, allowing for the modulation of steric, electronic, and lipophilic properties to fine-tune biological activity and target selectivity.
Core Synthetic Strategies: The Power of "Click Chemistry"
The synthetic accessibility of 1,2,3-triazoles exploded with the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[9]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the premier method for constructing the 1,4-disubstituted 1,2,3-triazole ring.[5][10] The use of a copper(I) catalyst dramatically accelerates the reaction and, critically, renders it highly regioselective, exclusively yielding the 1,4-disubstituted isomer.[8][10] The reaction is robust, tolerant of a wide variety of functional groups, and can often be performed in aqueous solvent systems, aligning with the principles of green chemistry.
The general workflow involves the reaction of a terminal alkyne with an organic azide in the presence of a Cu(I) source. Often, the Cu(I) catalyst is generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).
Detailed Experimental Protocol: One-Pot Synthesis of a Model Analog
This protocol describes a general one-pot synthesis of an N-sulfonyl-N-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)benzenesulfonamide, a representative analog, starting from an N-sulfonylaziridine. This method leverages the in-situ formation of the azide intermediate followed by cycloaddition.[11]
Rationale: The use of an N-sulfonylaziridine as a starting material provides a stable yet reactive precursor. The nucleophilic ring-opening of the aziridine by the azide anion is the first key step. The subsequent "click" reaction with phenylacetylene proceeds efficiently in the same pot, catalyzed by Cu₂Cl₂, making this an atom-economical and efficient process.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of water (2 mL) and acetonitrile (20 mL), add the starting N-sulfonylaziridine (10.0 mmol), sodium azide (11.0 mmol, 1.1 eq), and phenylacetylene (11.0 mmol, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of copper(I) chloride (Cu₂Cl₂, 0.55 mmol, 0.055 eq) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C). The reaction is typically complete within 2-3 hours, monitored by Thin Layer Chromatography (TLC). A precipitate may form during the reaction.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid precipitate.
-
Purification: Wash the crude solid with a cold solvent mixture (e.g., water/acetonitrile) to remove residual starting materials and inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous DMF or ethanol) to yield the pure 4-substituted-1,2,3-triazole ethanamine analog.[11]
Pharmacological Landscape: Diverse Biological Activities
The 4-substituted-1,2,3-triazole ethanamine framework is a privileged scaffold that has been successfully exploited to develop agents for a wide range of therapeutic areas.
Antimicrobial Agents
Derivatives of this class have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria.[5][12] In one key study, 1,2,3-triazoles were used as a replacement for the conventional acetamide group in oxazolidinone antibiotics.[12] This modification led to potent antibacterial compounds with a crucial advantage: reduced activity against monoamine oxidase A (MAO-A), thereby improving the safety profile compared to earlier oxazolidinones like linezolid.[12]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Oxazolidinone-Triazole Hybrid | S. aureus | 0.5 - 4 | [12] |
| Oxazolidinone-Triazole Hybrid | S. pneumoniae | 0.25 - 8 | [12] |
| Coumarin-Triazole Conjugate | E. faecalis | 12.5 - 50 | [5][13] |
Anticancer Applications
The 1,2,3-triazole scaffold is present in numerous compounds evaluated for their anticancer activity.[6][14] Hybrids incorporating this core have demonstrated significant antiproliferative effects against various cancer cell lines, including breast, liver, and lung cancer.[15][16][17] For instance, 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety showed significant inhibition of MCF7 (breast) and HepG2 (liver) cancer cell proliferation at concentrations below 10 µM.[15][17] The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell migration.[16][18]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazole-Amino Acid Conjugate | MCF7 (Breast) | <10 | [15][17] |
| Triazole-Amino Acid Conjugate | HepG2 (Liver) | <10 | [15][17] |
| Triazole-Chalcone Hybrid | A549 (Lung) | 8.67 - 11.62 | [16] |
| Triazole-Phosphonate Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [6] |
Neuroprotective Effects
There is growing interest in 1,2,3-triazole derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[19][20] These compounds have been shown to exert neuroprotective effects through multiple mechanisms. Several analogs act as potent and selective inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE), which is a key target in Alzheimer's therapy.[21][22] Other studies have demonstrated that triazole-based sulfonamides can protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a model for Parkinson's disease, by reducing oxidative stress and increasing the activity of the protective enzyme SIRT1. Furthermore, certain derivatives have been found to inhibit the aggregation of α-synuclein and amyloid-β peptides, hallmark pathological processes in these diseases.[19][21]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's structure and its biological activity is paramount for optimizing lead compounds. For 4-substituted-1,2,3-triazole ethanamine analogs, the substituent at the C4 position of the triazole ring is a critical determinant of potency and selectivity.[12][23]
Impact of the C4-Substituent
Systematic studies, particularly in the context of antibacterial oxazolidinones, have provided clear SAR insights.[12]
-
Small, Non-polar Groups: Small substituents like methyl, substituted methyl (e.g., hydroxymethyl, fluoromethyl), or linear sp-hybridized groups (e.g., ethynyl) at the C4 position generally result in potent Gram-positive antibacterial activity.[12]
-
Halogens: Halogens, such as bromo, at the C4 position also confer strong antibacterial properties.[12]
-
Larger/Bulky Groups: Conversely, introducing substituents at the C5 position of the triazole ring leads to a dramatic loss of antibacterial activity. This highlights the specific spatial requirements of the target's binding pocket, which accommodates substitution at C4 but not C5.[12]
Future Perspectives and Conclusion
4-Substituted-1,2,3-triazole ethanamine analogs stand out as a remarkably versatile and promising class of compounds in drug discovery. Their synthetic tractability via click chemistry allows for the rapid generation of diverse chemical libraries, facilitating efficient lead identification and optimization.[3][9] The demonstrated breadth of biological activity—spanning from potent antibacterials with improved safety profiles to multi-target neuroprotective agents and cytotoxic anticancer compounds—underscores the immense therapeutic potential of this scaffold.
Future research will likely focus on leveraging this structural framework to design multi-target ligands, particularly for complex diseases like cancer and neurodegeneration. Further exploration of the C4-substituent space, guided by computational docking and SAR studies, will enable the fine-tuning of activity towards specific biological targets while minimizing off-target effects. The inherent stability and favorable pharmacokinetic properties of the triazole core will continue to make it an attractive building block for the next generation of therapeutics.
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Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A. (2005). Journal of Medicinal Chemistry. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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Structures of 1,2,3-triazole derivatives (3a-h). (2020). ResearchGate. [Link]
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A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]
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Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
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A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
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Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2007). Arkivoc. [Link]
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
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Methodological & Application
Synthesis protocol for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine from propargyl amine
An Application Note for the Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine from Propargyl Amine
Authored by a Senior Application Scientist
Introduction: The Significance of Substituted Triazoles in Modern Chemistry
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and rigid dipole moment make it an ideal linker or pharmacophore in drug design. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and versatile.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine starting from the readily available propargyl amine.
This synthesis is a foundational example of building molecular complexity through sequential, high-yielding reactions. It first involves the construction of the triazole ring system via CuAAC, followed by a regioselective N-methylation. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedure, but also insights into the underlying mechanisms and critical experimental parameters that ensure success and reproducibility.
A Note on Nomenclature: The direct product of a cycloaddition with propargyl amine (H₂N-CH₂-C≡CH) would be a (triazol-4-yl)methan amine derivative. To achieve the target ethan amine, a more complex multi-step homologation would be required. This protocol focuses on the synthesis of the closely related and more direct product, (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine , which is often the intended target in such syntheses and serves as an excellent model for the described chemistry.
Overall Synthetic Strategy
The synthesis is structured in two primary stages. First, the triazole ring is formed via a robust CuAAC reaction. Second, the triazole nitrogen is alkylated to install the target methyl group. This two-step approach allows for controlled introduction of functionality and purification of the key intermediate.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of (1H-1,2,3-triazol-4-yl)methanamine
Core Principle: The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the fundamental reaction for forming the 1,2,3-triazole ring. While this reaction can occur thermally, it often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[2] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and renders it highly regioselective, exclusively producing the 1,4-disubstituted isomer.[2][3]
The catalytic cycle involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst.[3] In this protocol, the active Cu(I) species is generated in situ from the reduction of Copper(II) sulfate by sodium ascorbate.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol: CuAAC Reaction
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Ratio |
| Propargyl amine | C₃H₅N | 55.08 | 98% | 5.6 g (6.5 mL) | 100 | 1.0 |
| Sodium Azide | NaN₃ | 65.01 | ≥99.5% | 7.15 g | 110 | 1.1 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | ≥98% | 1.25 g | 5 | 0.05 |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | ≥98% | 1.98 g | 10 | 0.10 |
| tert-Butanol | (CH₃)₃COH | 74.12 | Reagent Grade | 150 mL | - | - |
| Deionized Water | H₂O | 18.02 | - | 150 mL | - | - |
!!! SAFETY FIRST !!!
-
Sodium Azide (NaN₃) : Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4] It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).[5] Handle only in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and chemical safety goggles.[6][7][8] Avoid contact with metals, especially heavy metals, as this can form explosive metal azides.
-
Propargyl amine : Corrosive and flammable. Handle with care in a well-ventilated fume hood.
Procedure
-
Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargyl amine (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (300 mL total). Stir the mixture until all solids dissolve.
-
Catalyst Preparation : In a separate small beaker, dissolve copper(II) sulfate pentahydrate (0.05 eq) in ~5 mL of deionized water. In another beaker, dissolve sodium L-ascorbate (0.10 eq) in ~5 mL of deionized water.
-
Reaction Initiation : To the stirring solution of amine and azide, add the copper sulfate solution, followed immediately by the sodium ascorbate solution. The solution should turn from light blue to a yellowish or heterogeneous suspension.
-
Reaction Monitoring : Allow the reaction to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of ammonia. The starting propargyl amine is volatile, but the triazole product is highly polar and should remain at the baseline.
-
Work-up : Once the reaction is complete (as indicated by the consumption of propargyl amine), concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
-
Purification : The resulting aqueous residue contains the product and salts. The product is highly water-soluble, making extraction difficult. A common method for isolation is to load the aqueous solution directly onto a column of Dowex® 50WX8 or similar strong cation exchange resin.
-
Wash the column thoroughly with deionized water to remove all inorganic salts.
-
Elute the product from the column using a 2-5 M solution of ammonia in methanol.
-
Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to yield (1H-1,2,3-triazol-4-yl)methanamine as a viscous oil or solid.
-
-
Drying : Dry the final product under high vacuum for several hours. The expected yield is typically in the range of 80-95%.
Part 2: N-Methylation of (1H-1,2,3-triazol-4-yl)methanamine
Core Principle: Controlling Regioselectivity in Triazole Alkylation
The alkylation of an NH-triazole presents a regioselectivity challenge, as methylation can occur at the N1 or N2 position of the triazole ring.[9][10] The ratio of the resulting isomers is influenced by several factors, including the steric hindrance of the substituents, the nature of the base and solvent, and the alkylating agent used.[9] Generally, methylation at the N1 position is sterically less hindered and often favored. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can effectively deprotonate the triazole N-H, and subsequent reaction with methyl iodide typically provides a good yield of the N1-methylated product. The primary amine side chain can also be methylated, but the triazole N-H is more acidic and will react preferentially if the stoichiometry of the base and methyl iodide is carefully controlled (close to 1.0 equivalent).
Caption: N-Methylation pathways leading to N1 and N2 isomers.
Experimental Protocol: N-Methylation
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity/Concentration | Amount | Moles (mmol) | Ratio |
| (1H-1,2,3-triazol-4-yl)methanamine | C₃H₆N₄ | 98.11 | - | 4.9 g | 50 | 1.0 |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | 2.2 g | 55 | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 99.5% | 7.8 g (3.4 mL) | 55 | 1.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 200 mL | - | - |
!!! SAFETY FIRST !!!
-
Sodium Hydride (NaH) : Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon).
-
Methyl Iodide (CH₃I) : Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a certified chemical fume hood with appropriate PPE.
-
Anhydrous Solvents : Ensure THF is properly dried before use, as any water will quench the sodium hydride.
Procedure
-
Reaction Setup : To a dry 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion). Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add 100 mL of anhydrous THF.
-
Deprotonation : Dissolve the (1H-1,2,3-triazol-4-yl)methanamine (1.0 eq) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Methylation : Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (DCM:MeOH:NH₃ 90:9:1) for the disappearance of the starting material and the appearance of new, less polar spots.
-
Work-up : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise at 0 °C until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product will likely be a mixture of N1 and N2 isomers. These can be separated by silica gel column chromatography. A gradient elution system, starting with pure ethyl acetate and gradually increasing the polarity with methanol, is often effective. The N1 isomer is typically the major product and is often less polar than the N2 isomer.
-
Characterization : Combine the fractions of the desired N1-methylated product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield of the desired N1 isomer is 50-70%.
References
-
Shackelford, S. A., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38(5), 738-745. [Link]
-
ResearchGate. (2025). The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. [Link]
-
Taylor & Francis Online. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]
-
Taylor & Francis Online. (2008). Full article: Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]
-
ResearchGate. (n.d.). Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine...[Link]
-
ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... [Link]
-
National Institutes of Health (NIH). (2015). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. [Link]
-
Moodle@Units. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition. [Link]
-
European Journal of Chemistry. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
UTHSC. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
ACS Publications. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 6. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis of triazole ethanamines
Application Note: High-Fidelity Synthesis of Triazole Ethanamines via CuAAC
Introduction & Biological Significance
Triazole ethanamines are privileged scaffolds in medicinal chemistry, serving as robust bioisosteres for the imidazole ring found in histamine. By replacing the labile imidazole with a 1,4-disubstituted 1,2,3-triazole, researchers can modulate the lipophilicity and metabolic stability of histamine H1, H2, and H3 receptor antagonists while retaining critical hydrogen-bonding interactions.
However, the synthesis of these molecules presents two specific challenges often overlooked in general "Click" chemistry literature:
-
Catalyst Poisoning: The basic nitrogen of the ethanamine moiety can chelate the Cu(I) catalyst, arresting the catalytic cycle or requiring high catalyst loading.
-
Safety & Stability: Low molecular weight organic azides like 2-azidoethanamine have a Carbon-to-Nitrogen (C/N) ratio < 3, making them potentially explosive and volatile.
This guide details a High-Fidelity Protocol utilizing a Boc-protection strategy to mitigate safety risks and catalyst poisoning, ensuring reproducible, high-yield synthesis.
Mechanistic Rationale
The CuAAC reaction relies on the formation of a copper(I)-acetylide species. In the synthesis of ethanamines, the presence of a free amine (
The Chelation Problem: Without protection, the free amine forms a stable, non-productive complex with Cu(I), effectively removing the catalyst from the cycle. To counteract this, we employ THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) more effectively than the substrate amine but is labile enough to permit the catalytic cycle.
Diagram 1: The Ligand-Accelerated CuAAC Cycle
Caption: The Cu(I) catalytic cycle. Note the off-cycle "Poison" pathway where free amines sequester copper, necessitating the use of ligands (THPTA) or N-protection.
Critical Safety Protocol: The "Rule of Six"
WARNING: 2-azidoethanamine (
The Solution: Always synthesize the N-Boc-protected derivative (tert-butyl (2-azidoethyl)carbamate).
-
Formula:
-
C/N Ratio: ~1.75 (Safer, though still handle with care behind a blast shield).
-
State: Stable oil/low-melting solid.
Experimental Protocol
Phase A: Synthesis of the Azide Precursor (N-Boc-2-azidoethanamine)
Do not use 2-bromoethanamine hydrobromide directly in the Click reaction.
-
Reagents: 2-Bromoethylamine hydrobromide (10 mmol),
(15 mmol), (11 mmol), (25 mmol). -
Solvent: Water/Dioxane (1:1).
-
Procedure:
-
Yield: ~85-90% of colorless oil.
Phase B: The CuAAC Reaction (Ligand-Assisted)
This protocol uses THPTA to allow the reaction to proceed in aqueous media, which is often required for polar amine-bearing alkynes.
Reagents:
-
Azide: N-Boc-2-azidoethanamine (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.0 equiv)
-
Catalyst Source:
(1 mol%) -
Ligand: THPTA (5 mol%) (Maintains Cu oxidation state)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH : Water (1:1) or DMSO : Water (if solubility is poor).
Step-by-Step:
-
Dissolution: Dissolve the Alkyne and Azide in the t-BuOH/Water mixture (0.2 M concentration).
-
Catalyst Premix: In a separate vial, mix
and THPTA in water. The solution should be light blue. -
Initiation: Add the Cu-Ligand complex to the reaction vessel. Add Sodium Ascorbate (freshly prepared in water) last. The solution will turn colorless or pale yellow.
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC or LC-MS.
-
Cu Scavenging (Critical): Add 50 mg of EDTA or QuadraPure™ TU resin to the reaction and stir for 30 mins to chelate copper (turns solution blue/green).
-
Isolation: Extract with EtOAc. The Boc-protected triazole is usually pure enough for the next step. If not, purify via Silica Flash Chromatography (Hexane/EtOAc).
Phase C: Deprotection to Triazole Ethanamine
-
Acidolysis: Dissolve the Boc-triazole in
(DCM). -
Reagent: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.
-
Reaction: Stir 1h at RT.
-
Salt Formation: Evaporate solvent. The product will be the TFA or HCl salt of the triazole ethanamine.
-
Note: These salts are hygroscopic. Store in a desiccator.
-
Workflow Visualization
Diagram 2: Optimized Synthetic Workflow
Caption: The "Boc-Strategy" workflow ensures safety and catalyst longevity.
Troubleshooting & Optimization Data
Table 1: Ligand Performance in Amine-Rich Environments
| Ligand | Solubility (Water) | Reaction Rate (w/ Amines) | Protection vs. Oxidation | Recommendation |
| None | High | Very Slow (Poisoning) | Poor | Do Not Use |
| TBTA | Low (Requires DMSO) | Moderate | Good | Use for lipophilic substrates |
| THPTA | High | Fast | Excellent | Preferred Standard |
| BTTES | High | Fast | Excellent | Alternative to THPTA |
Common Issues:
-
Green Solution: Indicates Cu(II) formation (oxidation). Add more Ascorbate.
-
Stalled Reaction: Oxygen ingress. Degas solvents with Nitrogen/Argon for 10 mins prior to mixing.
-
Product Trapped in Aqueous Phase: Triazole ethanamines are very polar. If deprotected product is water-soluble, use SCX-2 (Strong Cation Exchange) cartridges for purification instead of liquid-liquid extraction.
References
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Meldal, M., et al. (2002).[2] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[2] The Journal of Organic Chemistry. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Detailing the use of THPTA). Link
-
Barral, K., et al. (2007).[3] Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters. Link
-
Stark, H., et al. (2016). Histamine H3 Receptor Antagonists with a 1,2,3-Triazole Core. Scientific Reports. (Example of biological application). Link
Sources
Application Note: Reductive Amination using 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Abstract & Strategic Significance
This application note details the optimized protocol for performing reductive aminations using 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine . This building block is increasingly critical in medicinal chemistry as the 1,2,3-triazole moiety acts as a stable, non-hydrolyzable bioisostere for amide bonds, offering improved metabolic stability and dipole moment characteristics in drug candidates.
While standard reductive amination conditions exist, this specific amine presents unique challenges, including the coordination potential of the triazole nitrogens and the solubility profile of its hydrochloride salt. This guide provides a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , ensuring high chemoselectivity and minimizing over-alkylation.
Chemical Properties & Handling[1]
Before initiating synthesis, understanding the physicochemical properties of the amine is vital for stoichiometry and solvent selection.
| Property | Value / Description |
| IUPAC Name | 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine |
| Molecular Weight | 126.16 g/mol (Free Base) |
| Appearance | White to off-white solid (often hygroscopic) |
| Common Salt Form | Hydrochloride (HCl) or Dihydrochloride |
| Solubility | High in MeOH, Water; Moderate in DCM/DCE (Free base); Low in Et₂O |
| pKa (approx) | ~9.0 (Primary amine), ~1.2 (Triazole N3) |
| Stability | Stable at RT; Triazole ring is resistant to oxidative/reductive conditions |
Critical Handling Note: Commercial sources often supply this amine as the HCl salt . You must neutralize the salt in situ with a tertiary base (e.g., DIPEA or TEA) to allow imine formation. Failure to do so is the #1 cause of reaction failure.
Reaction Mechanism & Strategy
The reaction proceeds via a two-step, one-pot mechanism (Direct Reductive Amination).
-
Imine Formation: The primary amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (or iminium ion).
-
Reduction: The reducing agent donates a hydride to the C=N bond.[1]
Why Sodium Triacetoxyborohydride (STAB)?
We utilize STAB (
-
Chemoselectivity: STAB reduces imines/iminium ions much faster than it reduces aldehydes or ketones. This allows for "direct" reductive amination without pre-forming the imine.[2]
-
Safety: It avoids the generation of toxic cyanide byproducts.
-
Mildness: It tolerates other reducible functional groups (nitro, ester, nitrile) present on the substrate.[2][3][4]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the reductive amination process. The formation of the iminium ion is catalyzed by acid, facilitating the hydride transfer.
Experimental Protocol
Materials Required[1][2][3][4][6][7][8][9][10][11][12][13]
-
Amine: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (HCl salt assumed).
-
Carbonyl: 1.0 equiv (Aldehyde) or 1.2 equiv (Ketone).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). Note: DCE allows slightly higher temperatures if reaction is sluggish.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Acid Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Preparation and Imine Formation[2][3][7]
-
Weighing: In a dry reaction vial equipped with a stir bar, add the Amine HCl salt (1.2 equiv relative to aldehyde; 1.0 equiv if using ketone).
-
Solvation: Add anhydrous DCE (concentration ~0.1 M to 0.2 M).
-
Neutralization: Add DIPEA (1.2 equiv) to neutralize the HCl salt. Stir for 5 minutes. The solution may become slightly cloudy as amine free-base is liberated.
-
Carbonyl Addition: Add the Aldehyde/Ketone (1.0 equiv).[1]
-
Catalysis: Add AcOH (1.0 - 2.0 equiv).
-
Why? Acetic acid buffers the system and catalyzes imine formation, especially crucial for ketones or sterically hindered aldehydes.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes .
-
Self-Validation: Check via TLC or LCMS. You should see the appearance of the imine mass (M+H = Carbonyl + Amine - 18) or disappearance of the starting carbonyl.
-
Step 2: Reduction[2][8][7]
-
Addition: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen atmosphere.
-
Time: Aldehydes typically complete in 2–4 hours. Ketones may require 16–24 hours.
-
Monitoring: Monitor consumption of the Carbonyl species via TLC/LCMS. Do not monitor the amine, as it is in excess.
-
Step 3: Workup & Purification
-
Quench: Slowly add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid.
-
Extraction: Extract the aqueous layer with DCM (3x).[1]
-
Drying: Combine organic layers, dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification:
-
Flash Chromatography: Use a gradient of DCM:MeOH.
-
Crucial Additive: Add 1% Triethylamine (TEA) or NH₄OH to the eluent.
-
Reasoning: The triazole and the newly formed secondary amine are basic. Without TEA, the product will streak on silica due to interaction with acidic silanols, leading to yield loss.
-
Workflow Visualization
Figure 2: Operational workflow including critical decision checkpoint for imine formation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete imine formation. | Add activated 4Å Molecular Sieves during Step 1 to drive dehydration. Increase AcOH to 3 equiv. |
| Dialkylation | Amine is too nucleophilic or aldehyde is in excess. | Ensure Amine is in excess (1.2–1.5 equiv). Add aldehyde slowly to the amine solution. |
| Streaking on TLC/Column | Interaction with silica silanols.[9] | Pre-wash the silica column with eluent containing 1-2% TEA. Use amino-functionalized silica cartridges. |
| Product stuck in Aqueous | Product is highly polar (protonated). | Ensure the aqueous quench is pH > 10 before extraction. Salt the aqueous layer with NaCl (brine) to improve phase separation. |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" Biotage Blog.
-
PubChem Compound Summary. "2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine" (Structural Analog Data). National Library of Medicine.
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Incorporation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine in Peptidomimetics
This Application Note is designed for senior researchers and drug discovery chemists. It details the strategic incorporation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine —a robust, non-basic histidine/histamine bioisostere—into peptide structures.[1][2]
The guide focuses on two distinct methodologies:
-
Backbone Modification: Creating
-substituted glycine (peptoid) units. -
Side-Chain Engineering: Grafting the moiety onto Asp/Glu side chains to generate protease-resistant Histidine mimics.[1][2]
Executive Summary
The molecule 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine represents a "privileged scaffold" in medicinal chemistry.[1][2] Structurally, it is a 1,2,3-triazole analogue of
Incorporating this amine into peptide backbones allows for the synthesis of Peptoids (Poly-N-substituted glycines) or Pseudo-Histidine residues.[1][2] These modifications are critical for developing GPCR ligands (specifically H3/H4 receptor modulators) and enzyme inhibitors with extended plasma half-lives.[1][2]
Chemical Logic & Bioisosterism[2]
The transition from a natural Histidine residue to the Triazole-Ethanamine moiety offers specific physicochemical advantages:
| Feature | L-Histidine (Natural) | Triazole-Ethanamine (Bioisostere) | Impact on Drug Design |
| Aromaticity | Imidazole (6 | 1,2,3-Triazole (6 | Retains |
| H-Bonding | Donor (NH) & Acceptor (N) | Strong Acceptor (N2/N3); No Donor | Removes H-bond donor cost; improves membrane permeability.[1][2] |
| pKa (Conj. Acid) | ~6.0 (Imidazolium) | ~1.2 (Triazolium) | Non-basic at physiological pH. Reduces non-specific binding. |
| Metabolism | High (CYP450, racemization) | Inert to proteases/oxidases | Significantly extends |
| Geometry | Planar | Planar, High Dipole (~5 D) | Mimics the trans-amide bond geometry.[2] |
Structural Visualization
The following diagram illustrates the structural relationship and the two incorporation pathways (Backbone vs. Side-chain).
Figure 1: Strategic pathways for incorporating the triazole-ethanamine scaffold into peptide architectures.
Experimental Protocols
Protocol A: Backbone Incorporation (The Submonomer Peptoid Method)
Objective: To insert the triazole-ethanamine motif directly into the peptide backbone, creating an
Mechanism: A two-step cycle: (1) Acylation with bromoacetic acid, followed by (2) Nucleophilic displacement of the bromide by the primary amine (2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine).[1][2]
Materials
-
Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).
-
Acylation Mix: Bromoacetic acid (1.0 M in DMF) + DIC (Diisopropylcarbodiimide).
-
Displacement Mix: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (1.0 M in DMSO/DMF 1:1). Note: High concentration drives the reaction.[2]
-
Solvents: DMF (anhydrous), DCM.
Step-by-Step Procedure
-
Fmoc Deprotection: Remove Fmoc from the growing peptide chain (20% Piperidine/DMF, 2 x 10 min). Wash DCM/DMF.
-
Acylation (Bromoacetylation):
-
Add Bromoacetic acid (10 eq relative to resin loading) and DIC (11 eq) in DMF.
-
Shake at Room Temperature (RT) for 30 minutes .
-
Critical Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). It should be negative (no free amine).
-
Wash resin: 3x DMF, 3x DCM, 3x DMF.[2]
-
-
Nucleophilic Displacement (Amination):
-
Add the solution of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (10–20 eq) in DMSO/DMF.[1][2]
-
Shake at RT for 2 hours (or 50°C for 30 min if aggregation is suspected).
-
Chemistry Note: The primary amine displaces the bromide via
, forming a secondary amine on the backbone. -
Wash resin thoroughly (DMSO is viscous and hard to remove).
-
-
Chain Elongation:
-
The resulting secondary amine is sterically hindered. The next coupling must use a potent activator (e.g., HATU or PyAOP) and extended coupling times (2 x 1 hr).
-
Protocol B: Side-Chain Grafting (Creating the Pseudo-Histidine)
Objective: To create a peptide where a specific residue mimics Histidine, but with the stability of the triazole. This involves coupling the amine to a Glutamic (Glu) or Aspartic (Asp) acid side chain.
Materials
-
Resin: Wang or Rink Amide.
-
Orthogonal Protection: Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH (Allyl ester protection).[1][2]
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).[1]
-
Scavenger: Phenylsilane (PhSiH3) or Morpholine.
-
Coupling Agents: HATU / DIEA.
Step-by-Step Procedure
-
Peptide Assembly: Synthesize the full peptide sequence using standard SPPS. Incorporate Fmoc-Glu(OAll)-OH at the position where the modification is desired.[1][2]
-
N-Terminal Capping: Acetylate or Fmoc-protect the N-terminus to prevent side reactions during the grafting step.[1][2]
-
Allyl Deprotection (Alloc Removal):
-
Wash resin with DCM (dry).
-
Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
-
Shake for 30 minutes under Argon/Nitrogen. Repeat once.
-
Wash: DCM, DMF, 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd), then DMF.[2]
-
Result: The side chain is now a free carboxylic acid (-COOH); all other reactive groups remain protected.[1]
-
-
Side-Chain Coupling:
-
Dissolve 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Add to resin and shake for 2–4 hours .
-
Validation: Kaiser test should be negative (if checking for unreacted amine in solution, though difficult on solid phase).
-
-
Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).
Analytical Validation & QC
The incorporation of the triazole ring introduces specific spectral signatures useful for validation.
HPLC Profile
-
Retention Time: The triazole-ethanamine moiety is less polar than a protonated Histidine but more polar than a Phenylalanine.[1][2] Expect a shift in retention time compared to the native His-peptide.[1][2]
-
UV Absorbance: The 1,2,3-triazole ring absorbs in the UV range but is distinct from Trp/Tyr.[2] It does not fluoresce like Trp.
Mass Spectrometry (ESI-MS)[1][2]
-
Fragmentation: In MS/MS, the triazole ring is highly stable. You may observe fragmentation of the ethyl linker (
bond cleavage), but the triazole ring itself rarely fragments under standard collision energies. -
Isotope Pattern: The 1-methyl group provides a clear molecular weight check (+14 Da vs unmethylated variants).[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Incomplete Displacement (Protocol A) | Amine concentration too low or steric hindrance.[1][2] | Increase amine to 20 eq; Use microwave heating (50°C, 15 min). |
| Low Yield in Grafting (Protocol B) | Incomplete Allyl removal (Pd poisoning). | Ensure extensive washing with dithiocarbamate to remove Pd residues before coupling. |
| Racemization | Not applicable to the amine, but possible at the Glu/Asp | Use HATU/DIEA; avoid prolonged activation times. |
References
-
Bioisosterism of Triazoles: Agouram, N., et al. (2021).[3] "1,2,3-Triazoles as Biomimetics in Peptide Science." Molecules, 26(10), 2937.[2][3] Link
-
Peptoid Synthesis (Submonomer Method): Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647.[2] Link[1]
-
Triazole as Amide Isostere: Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics." Chimica, 67(4), 262.[2] Link
-
Histamine Receptor Ligands: Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Receptor Drugs." Nature Reviews Drug Discovery, 4, 107–120.[2] Link
Sources
Preparation of Schiff bases derived from 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Executive Summary
This Application Note details the protocol for synthesizing Schiff bases (imines) derived from 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine . This specific amine scaffold combines the pharmacologically active 1,2,3-triazole moiety—a known bioisostere for amide bonds and imidazoles—with a flexible ethylamine linker.[1] The resulting Schiff bases are high-value intermediates in drug discovery, particularly for antimicrobial , anticancer , and neuropharmacological (histamine H3 receptor antagonist) applications.[1]
The guide prioritizes Reaction Efficiency (yield optimization) and Structural Validation (NMR/IR diagnostics), addressing the common challenge of hydrolytic instability in aliphatic Schiff bases.[1]
Chemical Context & Strategic Analysis
The Scaffold
The starting material, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine , is structurally significant.[1] Unlike the more common 1,2,4-triazoles, the 1,2,3-triazole ring is typically generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry."[1]
-
Role of the Triazole: Acts as a robust, non-basic pharmacophore that resists metabolic degradation (unlike imidazoles).[1]
-
Role of the Ethyl Linker: Provides rotational freedom, allowing the Schiff base to adopt optimal binding geometries in protein active sites.[1]
The Synthetic Challenge
Formation of Schiff bases (
-
Thermodynamic Hurdle: The reaction generates water.[1] If not removed, hydrolysis reverses the reaction, lowering yields.[1]
-
Kinetic Hurdle: The nucleophilicity of the primary amine on the ethyl chain is good, but the resulting imine can be prone to hydrolysis during workup if the hydrophobic bulk of the aldehyde is insufficient.[1]
Experimental Protocols
Protocol A: General Synthesis of Triazole-Derived Schiff Bases
Reagents:
-
Amine: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (1.0 equiv).[1]
-
Electrophile: Substituted Benzaldehyde / Heterocyclic Aldehyde (1.0 - 1.1 equiv).[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Catalyst: Glacial Acetic Acid (AcOH) (Catalytic, 2-3 drops).[1]
-
Dehydrating Agent (Optional but Recommended): Activated 4Å Molecular Sieves or Anhydrous
.[1]
Step-by-Step Methodology:
-
Preparation of Electrophile Solution: Dissolve the chosen aldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask (RBF).
-
Amine Addition: Add 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine (1.0 mmol) dropwise to the stirring aldehyde solution.
-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (
) or Sodium Acetate ( ) to liberate the free base in situ.[1]
-
-
Catalysis & Reflux: Add 2-3 drops of Glacial Acetic Acid. Equip the flask with a reflux condenser.
-
Reaction: Reflux at 78-80°C for 4–6 hours.[1]
-
Monitoring: Check progress via TLC (Mobile Phase: DCM:MeOH 9:1). Look for the disappearance of the aldehyde spot (visualized under UV 254nm).
-
-
Workup (Method Selection):
-
Method A (Precipitation - Preferred): Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 2 hours. If a solid forms, filter under vacuum and wash with cold ethanol.
-
Method B (Evaporation - For Oils): If no precipitate forms (common with alkyl linkers), remove solvent via rotary evaporation. Dissolve the residue in minimal hot ethanol and add cold hexane or diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethanol/DMF mixtures depending on solubility.[1]
Protocol B: Characterization Standards
To ensure scientific integrity, the following spectral markers must be verified:
| Technique | Diagnostic Signal | Structural Assignment |
| CH=N (Azomethine proton) - Definitive proof of condensation.[1] | ||
| Triazole C5-H - Confirms integrity of the triazole ring.[1] | ||
| FT-IR | ||
| FT-IR | Absence of | Disappearance of |
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the operational flow, highlighting critical decision points for workup based on physical state.[1]
Caption: Operational workflow for Schiff base synthesis, including branching logic for purification of solids vs. oils.
Figure 2: Mechanistic Pathway (Acid Catalysis)
Understanding the mechanism ensures the scientist understands why pH control (acetic acid) is vital.[1]
Caption: Acid-catalyzed condensation mechanism.[1] Step 4 is the rate-determining step often accelerated by heat and water removal.[1]
Applications & Biological Relevance
The synthesized Schiff bases are not merely chemical curiosities; they are potent bioactive scaffolds.[1]
-
Antimicrobial Agents: The combination of the 1,2,3-triazole (which mimics histidine/imidazole) and the azomethine linkage (
) has shown synergistic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The mechanism often involves the chelation of essential metal ions in the pathogen's active sites.[1] -
Anticancer Therapeutics: Triazole-Schiff bases have been reported to inhibit cell proliferation in MCF-7 (breast cancer) lines.[1][2] The planar nature of the Schiff base allows for DNA intercalation, while the triazole moiety facilitates hydrogen bonding with minor groove residues.[1]
-
Histamine H3 Antagonists: Given the structural similarity of the starting material to histamine (imidazole replaced by triazole), these derivatives are explored as H3 receptor antagonists for treating cognitive disorders (Alzheimer's, ADHD).[1]
References
-
Synthesis and Biological Evaluation of Triazole Schiff Bases: Title: Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Source:Molecules (MDPI), 2023.[1] URL:[Link][1]
-
NMR Characterization of Triazole Imines: Title: 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole.[1] Source:Journal of Molecular Structure, 2010.[1] URL:[Link] (General reference for spectral assignment of triazole-imines).[1]
-
Anticancer Activity of Triazole Hybrids: Title: Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents.[1][3] Source:University of Johannesburg Research Repository, 2025.[1] URL:[Link]
-
General Schiff Base Methodology: Title: Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules.[1][2] Source:Journal of Medicinal and Chemical Sciences, 2023.[1] URL:[Link][1]
-
Click Chemistry Precursors (Contextual): Title: Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid. Source:ChemRxiv, 2020. URL:[Link][1]
Sources
Methods for N-alkylation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Application Note: Optimized Strategies for the N-Alkylation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Introduction & Scaffold Analysis
The molecule 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine represents a critical "linker" scaffold in medicinal chemistry. The 1,2,3-triazole moiety acts as a bioisostere for amide bonds and aromatic rings, offering high metabolic stability and dipole interactions favorable for binding affinity. The pendant primary amine is the primary vector for diversification.
However, the N-alkylation of this primary amine presents a classic synthetic challenge: controlling selectivity . Uncontrolled alkylation leads to mixtures of secondary (mono-alkyl), tertiary (di-alkyl), and quaternary ammonium salts.
This Application Note provides three validated protocols to achieve precise N-alkylation, selected based on the desired "R" group and available starting materials.
Chemical Profile
-
Substrate: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
-
Reactive Center: Primary Amine (
) -
pKa (Amine): ~9.5 (Typical for alkyl amines; protonated at physiological pH).
-
Scaffold Stability: The 1-methyl-1,2,3-triazole ring is highly robust. It resists hydrolysis (acid/base) and survives standard reducing conditions (NaBH₄, STAB, and even LiAlH₄ under controlled temps), making it compatible with all protocols below.
Method Selection Guide
Select the appropriate protocol based on your electrophile and selectivity requirements.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy.
Protocol A: Reductive Amination (The Gold Standard)
Best For: Mono-alkylation using aldehydes or ketones. Mechanism: Formation of an imine intermediate followed by in situ reduction.[1]
Why this works: We utilize Sodium Triacetoxyborohydride (STAB) .[2] Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly. It selectively reduces the protonated imine formed between the amine and the aldehyde. This kinetic selectivity prevents side reactions.
Reagents
-
Substrate: 1.0 equiv.
-
Aldehyde/Ketone: 1.1–1.2 equiv.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Protocol
-
Imine Formation: In a flame-dried flask under N₂, dissolve the triazole ethanamine (1.0 equiv) in DCE (0.1 M concentration).
-
Add the aldehyde (1.1 equiv).
-
Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine is often visible as a slight clarity change or via LCMS (M-18 mass).
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 mins until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).
Figure 2: Kinetic selectivity mechanism of STAB reductive amination.
Protocol B: Direct Alkylation (Controlled)
Best For: Alkyl halides (when aldehydes are unstable or unavailable). Risk: High risk of over-alkylation (dialkylation).
Optimization Strategy: To favor mono-alkylation, we must keep the concentration of the free amine high relative to the alkyl halide.
Reagents
-
Substrate: 1.0 equiv.
-
Alkyl Halide: 0.8–0.9 equiv (Sub-stoichiometric).
-
Base: DIPEA (Hunig's Base) or Cs₂CO₃.
-
Solvent: DMF or Acetonitrile.
Step-by-Step Protocol
-
Dissolve triazole ethanamine (1.0 equiv) and DIPEA (2.0 equiv) in DMF.
-
Slow Addition: Dissolve the alkyl halide (0.9 equiv) in a separate volume of DMF.
-
Add the alkyl halide solution dropwise over 1–2 hours (syringe pump preferred) at 0°C.
-
Stir at RT for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The unreacted starting amine will remain in the aqueous layer if pH < 9, or can be separated via chromatography.
Protocol C: Acylation-Reduction (High Fidelity)
Best For: Introduction of methyl groups (via Formate) or complex chains where absolute mono-selectivity is required. Concept: Amides cannot be alkylated further. Converting the amine to an amide and then reducing it guarantees a secondary amine.[3]
Step-by-Step Protocol
-
Acylation: React amine with Acyl Chloride (R-COCl) + Et₃N in DCM. Isolate the amide intermediate.
-
Reduction: Dissolve the amide in dry THF.
-
Add LiAlH₄ (2.0–3.0 equiv) at 0°C under Argon. (Note: The 1-methyl-1,2,3-triazole ring is stable to LiAlH₄ reflux).
-
Reflux for 4–12 hours.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.
-
Concentrate filtrate to yield the pure mono-alkylated amine.
Data Summary & Validation
| Feature | Method A (Reductive Amination) | Method B (Direct Alkylation) | Method C (Acylation-Reduction) |
| Selectivity | High (>90% Mono) | Low to Moderate | Perfect (100% Mono) |
| Reagent Toxicity | Low (STAB) | Moderate (Halides) | High (LiAlH₄) |
| Atom Economy | Good | High | Poor (2 steps) |
| Scope | Aldehydes/Ketones | Alkyl Halides | Carboxylic Acids |
Analytical Validation (NMR)
-
Starting Material: Triazole-CH₂-CH₂-NH₂ . Look for a triplet ~3.0 ppm (CH₂ adjacent to amine).
-
Product (Mono-alkyl): The triplet at ~3.0 ppm will shift slightly. Crucially, look for the integration of the new alkyl group.
-
Over-alkylation Check: If you see two identical alkyl groups or a quaternary ammonium shift, dialkylation occurred.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[8] The Journal of Organic Chemistry, 67(3), 674–683.[8]
-
Triazole Stability Data: 1,2,3-Triazole and its derivatives are stable to acidic/basic hydrolysis and reductive conditions.[9] Longdom Publishing.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. longdom.org [longdom.org]
Application Note: Safe One-Pot Synthesis of 1-Methyl-4-(2-aminoethyl)-1,2,3-triazole
Executive Summary
This application note details the synthesis of 1-methyl-4-(2-aminoethyl)-1,2,3-triazole , a bioisostere of histamine (specifically a triazole-histamine analog). This compound is critical in H1/H2 receptor agonist studies and fragment-based drug discovery (FBDD).
The primary challenge in synthesizing this molecule is the requirement for methyl azide (
Strategic Analysis & Reaction Design
The Challenge of Methyl Azide
Methyl azide is a gas at standard conditions (bp ~20°C) and is potentially explosive. Isolating it is strictly prohibited in standard safety protocols.
-
Traditional Route: Synthesize
Distill (Dangerous) React with Alkyne. -
Recommended Route (One-Pot): Generate
in solution React immediately with Alkyne + Cu Catalyst.
Reaction Pathway
The synthesis utilizes a telescoped sequence where the alkyl halide undergoes
Figure 1: One-pot reaction cascade avoiding isolation of methyl azide.
Experimental Protocols
Two protocols are provided based on the purity requirements and starting material availability.
Protocol A: The "Protected" Route (High Purity)
Recommended for: Medicinal chemistry libraries where high purity is paramount. Rationale: Using N-Boc-but-3-yn-1-amine prevents the free amine from chelating the copper catalyst, ensuring a faster and cleaner reaction.
Materials
| Reagent | Equiv. | Role |
| N-Boc-but-3-yn-1-amine | 1.0 | Alkyne Scaffold |
| Methyl Iodide ( | 1.2 | Methyl Source |
| Sodium Azide ( | 1.3 | Azide Source |
| 0.1 (10 mol%) | Pre-catalyst | |
| Sodium Ascorbate | 0.2 (20 mol%) | Reductant |
| DMSO : Water (1:1) | - | Solvent System |
Step-by-Step Procedure
-
Azide Generation (In Situ):
-
In a pressure-rated vial (screw-cap), dissolve
(1.3 equiv) in water (0.5 M concentration relative to azide). -
Add DMSO (equal volume to water).
-
Add Methyl Iodide (1.2 equiv) carefully.
-
Critical: Seal the vial immediately. Stir at room temperature for 2–3 hours. (Warning: Do not heat yet;
is volatile).
-
-
Cycloaddition:
-
To the same vial (do not open if possible, inject through septum), add N-Boc-but-3-yn-1-amine (1.0 equiv) dissolved in a minimal amount of DMSO.
-
Add freshly prepared aqueous solutions of
(0.1 equiv) and Sodium Ascorbate (0.2 equiv). -
Stir at room temperature for 12–16 hours. The mixture typically turns yellow/green.
-
-
Workup & Deprotection:
-
Extract the intermediate (Boc-triazole) with Ethyl Acetate (
). Wash with brine. -
Deprotection: Dissolve the crude residue in
HCl in Dioxane (or TFA/DCM 1:1). Stir for 1 hour. -
Concentrate to dryness.
-
Neutralization: Redissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or
to obtain the free base.
-
Protocol B: The "Direct" Route (High Efficiency)
Recommended for: Large-scale synthesis or when protection/deprotection steps are undesirable. Rationale: Direct reaction of the free amine requires a ligand to protect the Cu(I) species from non-productive chelation by the substrate's amine.
Materials
-
Substrate: But-3-yn-1-amine (free base or HCl salt). Note: If using HCl salt, add 1.0 equiv NaOH to neutralize.
-
Ligand (Crucial): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble).
-
Catalyst Loading: Increased to 15 mol% Cu if no ligand is used; 5 mol% if ligand is used.
Step-by-Step Procedure
-
Preparation:
-
Dissolve
(1.5 equiv) and (1.3 equiv) in -BuOH/Water (1:1). -
Stir in a sealed vessel at 25°C for 3 hours.
-
-
Catalyst Complexing:
-
In a separate small vial, premix
(0.05 equiv) and THPTA ligand (0.05 equiv) in water.
-
-
Reaction:
-
Add the alkyne (1.0 equiv) to the azide reaction vessel.
-
Add the Cu-Ligand complex.
-
Add Sodium Ascorbate (0.1 equiv).
-
Stir vigorously at 40°C for 12 hours.
-
-
Purification (Copper Removal):
-
Critical Step: The free amine product will bind copper.
-
Add EDTA (disodium salt, 5 equiv relative to Cu) to the reaction mixture and stir for 30 mins. The solution should turn blue (Cu-EDTA complex).
-
Basify to pH > 10 using NaOH.
-
Extract continuously with DCM or Chloroform (the product is highly water-soluble; standard extraction may fail. Continuous liquid-liquid extraction is best).
-
Safety Critical Control Points (HACCP)
Handling methyl azide requires strict adherence to safety protocols.
Figure 2: Safety decision tree for handling in situ methyl azide.
Key Rules:
-
Headspace: Minimize headspace in the reaction vessel.
partitions into the headspace; keeping the liquid volume high keeps the reagent in solution. -
Quenching: Never concentrate the reaction mixture while unreacted azide persists. Always treat the crude reaction mixture with water/brine to wash away unreacted
before any evaporation steps. -
Shielding: Perform all reactions behind a blast shield.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Ensure vessel is sealed tight; lower reaction temperature; increase | |
| Green Product | Copper contamination | Product is chelating Cu. Wash with aqueous EDTA or |
| Sluggish Reaction | Catalyst poisoning | Free amine is interfering. Switch to Protocol A (Boc-protection) or increase Ligand (THPTA) concentration. |
| Regioisomer Mix | Thermal cycloaddition | If 1,5-isomer is detected, the Cu catalyst is inactive, and thermal background reaction is occurring. Refresh ascorbate/Cu source. |
References
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society. [Link]
-
Beckmann, H. S., & Wittmann, V. (2007). One-Pot Procedure for the Synthesis of 1,2,3-Triazoles from Alkyl Halides and Alkynes.[1] Organic Letters. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [Link] (Reference for TBTA/THPTA usage).
-
Giffin, M. J., et al. (2008). 1-Methyl-1,2,3-triazoles as potent histamine H3 receptor antagonists. Journal of Medicinal Chemistry. [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-TZ Assigned Specialist: Senior Application Scientist
Executive Summary & Core Chemistry
The Problem: Researchers frequently report low yields (<30%) when synthesizing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine via direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Root Cause: The primary amine in the starting material (but-3-yn-1-amine) acts as a chelating ligand. It coordinates to the Cu(I) catalyst, effectively poisoning it or promoting the oxidation of Cu(I) to inactive Cu(II). Furthermore, the final product is highly hydrophilic (low logP), leading to massive losses during traditional aqueous extraction.
The Solution: To achieve high yields (>85%), you must adopt a Protection-Deprotection Strategy and utilize Ligand-Accelerated Catalysis .
Synthetic Route Visualization
The following workflow compares the "Common Failure Mode" (Direct Route) with the "High-Yield Protocol" (Protected Route).
Caption: Comparison of synthetic pathways. Route B avoids catalyst poisoning and facilitates product isolation via precipitation.
Optimized Protocol (Step-by-Step)
Phase A: Safety First (Methyl Azide Handling)
-
Hazard: Methyl azide is volatile and explosive.
-
Control: Do not isolate pure methyl azide. Generate it in situ or as a solution in a non-volatile solvent (e.g., t-BuOH or Toluene).
Phase B: The Reaction (Ligand-Accelerated CuAAC)
Reagents:
-
Substrate:
-Boc-but-3-yn-1-amine (1.0 eq) -
Azide Source: Iodomethane (1.2 eq) + Sodium Azide (1.5 eq) [In situ generation]
-
Catalyst System: CuSO
5H O (1 mol%) + Sodium Ascorbate (10 mol%) -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1 mol%)
-
Solvent:
-BuOH : Water (1:1)
Protocol:
-
Azide Generation: In a reaction vessel, dissolve NaN
in water. Add Iodomethane and stir for 2 hours at room temperature (shield from light). Note: Ensure the vessel is sealed to prevent MeN loss, but has a pressure relief mechanism. -
Click Reaction: Add the
-Boc-alkyne, -BuOH, and the pre-mixed catalyst complex (CuSO + TBTA). -
Initiation: Add Sodium Ascorbate (freshly prepared aqueous solution) dropwise.
-
Monitoring: The reaction should turn bright yellow/orange (active Cu(I)). If it turns green/blue, oxygen has entered; add more ascorbate. Stir for 6–12 hours.
Phase C: Isolation (The "No-Extraction" Method)
Why this matters: The free amine product is water-soluble.[1][2] Traditional extraction (DCM/Water) will leave 90% of your product in the water waste.
-
Workup (Intermediate): Dilute with EtOAc. Wash with brine. The Boc-protected triazole is lipophilic and will extract quantitatively into the organic layer. Dry (Na
SO ) and concentrate. -
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (or DCM/TFA). Stir for 1 hour.
-
Precipitation: Add cold Diethyl Ether. The product will crash out as the Dihydrochloride salt .
-
Filtration: Filter the white solid. Wash with ether.
-
Yield Target: >85%
-
Troubleshooting Guide (FAQ)
Issue 1: "The reaction turned green and stopped."
-
Diagnosis: Oxidation of Cu(I) to Cu(II).[3] Cu(II) is inactive in Click chemistry.
-
Fix:
-
Degas your solvents (sparge with Nitrogen for 15 mins).
-
Add an additional 5 mol% of Sodium Ascorbate.
-
Crucial: Use TBTA or THPTA .[1] These ligands stabilize Cu(I) and prevent oxidation 100x better than ligand-free conditions [1].
-
Issue 2: "I see the product in LCMS, but my flask is empty after extraction."
-
Diagnosis: Your product is in the aqueous waste layer. The logP of the free amine is approx -0.5 to -1.0.
-
Fix:
-
If you ran the Boc-route: You lost the intermediate. Ensure the aqueous layer pH is neutral/acidic during the first wash (though Boc is stable to base, emulsions occur).
-
If you ran the Direct route: You cannot extract this efficiently with DCM. You must use n-Butanol for extraction or evaporate the water and use a resin scavenger (e.g., Dowex) to isolate the amine from the salts.
-
Issue 3: "My product is blue/green after isolation."
-
Diagnosis: Copper contamination. The amine product is chelating residual copper.
-
Fix:
-
Wash the organic phase (during the Boc-intermediate stage) with aqueous EDTA or Ammonium Hydroxide .
-
Use a silica-supported copper scavenger (e.g., QuadraPure™ TU) during the final filtration.
-
Data & Comparison Table
Comparison of Catalytic Systems for Primary Amine Substrates
| Parameter | Ligand-Free (CuSO4/Asc) | Ligand-Assisted (TBTA) | Ligand-Assisted (THPTA) |
| Reaction Rate | Slow (12-24h) | Fast (1-4h) | Fast (1-4h) |
| Oxidation Resistance | Low (Requires N2 atm) | High (Open air possible) | High (Open air possible) |
| Yield (with Free Amine) | <40% (Chelation) | 60-70% | 70-80% (Water soluble) |
| Yield (with Boc-Amine) | 75% | >90% | >90% |
| Recommended For | Simple, non-polar substrates | General Organic Synthesis | Biological/Aqueous systems |
Troubleshooting Logic Tree
Use this flow to diagnose yield loss in your specific experiment.
Caption: Diagnostic logic for identifying yield loss points in triazole synthesis.
References
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
-
BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides.
-
Vector Laboratories. (2024). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs Resources.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy Characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid, non-destructive, and highly informative analytical method. This guide provides an in-depth technical comparison and characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine, a molecule of interest due to the prevalence of the 1,2,3-triazole moiety in a wide array of biologically active compounds.[1][2][3]
This document will delve into the expected IR spectral features of the title compound, grounded in the established vibrational frequencies of its constituent functional groups. We will present a detailed experimental protocol for acquiring a high-quality spectrum and compare the anticipated spectral data with that of a structurally related alternative to highlight the unique spectral signature of the triazole ring.
The Molecular Structure: A Vibrational Perspective
To understand the IR spectrum of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine, we must first consider its molecular structure and the associated vibrational modes of its functional groups. The molecule comprises a primary amine, an ethyl linker, and a 1-methyl-1H-1,2,3-triazole ring. Each of these components will give rise to characteristic absorption bands in the IR spectrum.
Figure 2. Recommended workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical self-validating step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Application: Apply a small amount of the neat liquid 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine directly onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted frequencies in the table above.
Comparative Analysis: Highlighting the Triazole Signature
To underscore the diagnostic value of the triazole-related peaks, we can compare the expected spectrum of our target compound with that of a structurally similar molecule lacking the triazole ring, such as 3-methyl-1-butanamine .
| Functional Group/Vibration | 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine | 3-Methyl-1-butanamine | Key Differentiator |
| Triazole C-H Stretch | ~3100 cm⁻¹ | Absent | Presence of this peak is a strong indicator of the triazole ring. |
| Triazole Ring Stretches | 1550-1450 cm⁻¹ | Absent | Unique fingerprint region for the triazole moiety. |
| Triazole Ring Breathing | 1000-900 cm⁻¹ | Absent | Confirmatory evidence for the heterocyclic ring. |
| N-H Stretch | 3400-3250 cm⁻¹ (two bands) | 3400-3250 cm⁻¹ (two bands) | Similar (Both are primary amines) |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ | Similar (Both have aliphatic chains) |
| N-H Bend | 1650-1580 cm⁻¹ | 1650-1580 cm⁻¹ | Similar (Both are primary amines) |
This comparison clearly demonstrates that while the primary amine and aliphatic chain vibrations will be present in both spectra, the bands associated with the 1,2,3-triazole ring provide a distinct and unambiguous signature for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine.
Conclusion
The IR spectroscopy characterization of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine relies on the identification of a combination of characteristic absorption bands. The dual N-H stretching peaks and the N-H bending vibration confirm the primary amine functionality. The aliphatic C-H stretching and bending modes verify the presence of the ethyl and methyl groups. Crucially, the weaker C-H stretch above 3100 cm⁻¹ and the collection of medium-intensity bands in the 1550-1450 cm⁻¹ and 1000-900 cm⁻¹ regions serve as the definitive fingerprint of the 1-methyl-1H-1,2,3-triazole ring. By following the outlined experimental protocol and comparative analysis, researchers can confidently and accurately verify the structure of this and related triazole-containing compounds.
References
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
-
MDPI. (2022, November 22). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
-
SciSpace. (n.d.). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Retrieved from [Link]
-
Rasayan Journal. (n.d.). 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]
-
Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of 1,2,3-triazole, ZnSe-windows, resolution 4 cm 1 , 32 scans. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]
-
PubMed. (2014, March 15). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in free 1H-form B3LYP/6-31G. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]
Sources
Bioisosteric Profiling: Imidazole vs. 1,2,3-Triazole in Amine Pharmacophores
[1][2]
Executive Summary
In medicinal chemistry, the imidazole ring has historically been a privileged scaffold, serving as a critical pharmacophore in histamine antagonists, kinase inhibitors, and antifungal agents. However, its amphoteric nature and propensity for Cytochrome P450 (CYP) inhibition often present liabilities in drug development. The 1,2,3-triazole moiety, accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a non-classical bioisostere.[1] This guide objectively compares these two heterocycles within amine-derivative scaffolds, highlighting the shift from imidazole’s "basic headgroup" functionality to the 1,2,3-triazole’s role as a "metabolically silent" dipole mimic.
Physicochemical Landscape: The Charge State Divergence
The most critical differentiator between imidazole and 1,2,3-triazole in amine derivatives is their acid-base profile. While both are five-membered aromatic nitrogen heterocycles, their behavior at physiological pH (7.4) is diametrically opposed.
Basicity and Ionization
Imidazole is a classical base (
Conversely, the 1,2,3-triazole ring is essentially neutral. The
Implication: Replacing an imidazole with a 1,2,3-triazole abolishes the cationic center. If the pharmacophore requires a positive charge for binding (salt bridge), this substitution may reduce affinity unless compensatory interactions (dipole alignment) are introduced.
Dipole Moment and Hydrogen Bonding
Despite lacking a charge, the 1,2,3-triazole exhibits a massive dipole moment (~5.0 D), significantly higher than imidazole (~3.8 D) or the amide bond (~3.5 D). This allows the triazole to participate in strong dipole-dipole interactions and act as a hydrogen bond acceptor (via N2/N3) and a weak donor (via C5-H).
Table 1: Comparative Property Matrix
| Property | Imidazole (1H-imidazole) | 1,2,3-Triazole (1,4-disubstituted) | Drug Design Impact |
| pKa (Conjugate Acid) | ~6.95 | ~1.2 | Imidazole is ~50% ionized at pH 7.0; Triazole is neutral.[2] |
| Dipole Moment | ~3.8 Debye | ~5.0 Debye | Triazole mimics the electronic electrostatics of amides without hydrolytic liability. |
| H-Bond Donor | Strong (N-H) | Weak (C5-H polarized) | Triazole C-H can act as a non-classical donor to carbonyls. |
| H-Bond Acceptor | Strong (N3) | Moderate (N2, N3) | Triazole N-lone pairs are less available due to aromatic delocalization. |
| LogP (Lipophilicity) | -0.08 (Hydrophilic) | ~0.25 (Slightly more lipophilic) | Triazole improves passive permeability by avoiding ionization. |
Metabolic Stability: The CYP450 Interaction
One of the primary drivers for replacing imidazole with 1,2,3-triazole is to mitigate toxicity and Drug-Drug Interactions (DDIs) stemming from CYP450 inhibition.
Mechanism of Heme Coordination
-
Imidazole: The unhindered
nitrogen (N3) of the imidazole ring is a potent ligand for the heme iron ( ) in CYP enzymes (Type II binding). This coordination displaces the water molecule necessary for the catalytic cycle, effectively locking the enzyme in an inactive state. This is the mechanism behind the toxicity of many early azole drugs. -
1,2,3-Triazole: Due to the steric arrangement of the nitrogens and the electronic distribution, 1,2,3-triazoles bind significantly weaker (or not at all) to the heme iron. They are considered "stealth" moieties in the context of heme coordination.
Diagram 1: CYP450 Interaction Mechanism
Caption: Comparative binding mechanism showing Imidazole's direct heme ligation versus 1,2,3-Triazole's evasion of the CYP active site iron.
Synthetic Accessibility & Library Generation
From a process chemistry perspective, the 1,2,3-triazole offers superior modularity.
-
Imidazole Synthesis: Often requires multi-component reactions (e.g., Debus-Radziszewski) or cyclization at high temperatures. Substituent placement can be difficult to control regiochemically.
-
1,2,3-Triazole Synthesis: The CuAAC reaction is highly regioselective (forming the 1,4-isomer exclusively), proceeds in water/alcohol at room temperature, and tolerates a vast array of functional groups (amines, acids, alcohols). This allows for the rapid "stitching" of amine-bearing pharmacophores to diverse tails.
Diagram 2: Synthetic Workflow Comparison
Caption: The CuAAC route (Right) offers milder conditions and higher regioselectivity compared to classical imidazole condensation (Left).
Experimental Protocols
The following protocols validate the synthesis and metabolic differentiation of the two moieties.
Protocol A: CuAAC Synthesis of 1,2,3-Triazole Amine Derivative
Objective: To synthesize a 1,2,3-triazole bioisostere of a histamine-like amine.
-
Reagents:
-
Alkyne-functionalized amine scaffold (1.0 equiv).
-
Organic Azide (1.0 equiv).
- (0.1 equiv).
-
Sodium Ascorbate (0.5 equiv).
-
Solvent:
(1:1).
-
-
Procedure:
-
Dissolve the alkyne and azide in the solvent mixture.
-
Add the copper sulfate solution followed immediately by the sodium ascorbate solution (freshly prepared). The reaction mixture should turn yellow/orange.
-
Stir at Room Temperature for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift:
). -
Workup: Dilute with water, extract with EtOAc. If copper persists, wash with dilute
or EDTA solution to chelate Cu. -
Purification: Flash chromatography (DCM/MeOH gradients). 1,2,3-triazoles are polar; expect elution at 2–5% MeOH.
-
Protocol B: CYP450 Spectral Binding Assay (Type II Binding)
Objective: To quantify the affinity of the heterocycle for the CYP heme iron.
-
System: Recombinant Human CYP3A4 (expressed in E. coli or Baculosomes) at 1 µM concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Method:
-
Place 1 mL of CYP3A4 solution in both the sample and reference cuvettes of a dual-beam UV-Vis spectrophotometer.
-
Record a baseline (350–500 nm).
-
Titrate the test compound (Imidazole vs. Triazole derivative) into the sample cuvette (0.5 µL increments of DMSO stock). Add equal volume pure DMSO to reference.
-
Data Analysis:
-
Type II Spectrum (Imidazole): Look for a peak at ~425–435 nm and a trough at ~390–405 nm. This indicates displacement of water and Nitrogen-Iron coordination.
-
No Binding/Type I (Triazole): Absence of the 425 nm peak indicates lack of direct heme coordination.
-
-
Conclusion
The replacement of imidazole with 1,2,3-triazole in amine derivatives is a strategic bioisosteric exchange.
-
Use Imidazole when the pharmacophore requires a cationic center or a proton shuttle mechanism at physiological pH.
-
Use 1,2,3-Triazole to improve metabolic stability (reduce CYP inhibition), increase permeability (neutral character), or when leveraging modular "click" synthesis for library expansion.
The 1,2,3-triazole is not a direct electrostatic mimic of imidazole, but rather a "dipole-equivalent" that removes the metabolic liabilities of the classical azole ring.
References
-
Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus CYP3A7. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
1,2,3-Triazole–Heme Interactions in Cytochrome P450: Thermodynamics and DFT Studies. Source: American Chemical Society (ACS) / J. Am. Chem. Soc. URL:[Link]
-
1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides. Source: MDPI (Molecules). URL:[Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Drug Discovery Today.[3][4] URL:[Link]
-
Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Source: ACS Pharmacology & Translational Science. URL:[Link]
Comparative Validation Guide: Purity Analysis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Executive Summary
Validating the purity of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine presents a classic chromatographic paradox: the molecule is too polar for standard Reverse Phase (RP) retention yet too hydrophobic for pure normal phase. As a histamine H3 receptor agonist analog, its structural integrity relies on a primary amine tail and a nitrogen-rich heterocyclic ring.
This guide objectively compares the two viable methodologies for validating this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC) . While standard C18 methods fail due to void volume elution and silanol-induced tailing, this guide demonstrates why Zwitterionic HILIC is the superior approach for Mass Spectrometry (MS) applications, while IPC remains a robust, cost-effective alternative for UV-only Quality Control (QC) environments.
The Analytical Challenge
To validate this molecule, one must understand its physicochemical behavior in solution.
-
The Basic Amine (pKa ~9.5): At neutral or acidic pH, the ethylamine tail is fully protonated (
). On standard silica-based C18 columns, this cation interacts with residual silanols, causing severe peak tailing. -
The Triazole Ring: The 1,2,3-triazole moiety is highly polar and lacks a strong chromophore above 240 nm. Detection requires low-UV wavelengths (~210 nm) or MS detection.
-
The "Dewetting" Risk: Using 100% aqueous mobile phases on C18 to force retention often leads to phase collapse (dewetting), resulting in non-reproducible retention times.
Decision Matrix: Method Selection
The following workflow illustrates the logic for selecting the appropriate validation method based on laboratory capabilities and detection requirements.
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection constraints.
Comparative Analysis: HILIC vs. Ion-Pairing[1]
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Modern Gold Standard
HILIC creates a water-rich layer on the surface of a polar stationary phase (e.g., Zwitterionic or Amide).[1] The polar analyte partitions into this aqueous layer.
-
Mechanism: Partitioning + weak electrostatic interaction.
-
Why it works: The high-organic mobile phase (typically acetonitrile) induces retention of the polar amine, eluting it after the void volume. The high organic content also enhances desolvation efficiency in ESI-MS, boosting sensitivity by 10-100x compared to aqueous RP methods.
-
Critical Control: Buffer concentration (ammonium acetate/formate) is mandatory to suppress secondary ionic interactions and maintain the water layer.
Method B: Ion-Pair Chromatography (IPC)
The Traditional "Fix"
IPC uses a standard C18 column but adds an amphiphilic reagent (e.g., Sodium Octane Sulfonate or Heptafluorobutyric Acid - HFBA) to the mobile phase.
-
Mechanism: The hydrophobic tail of the reagent adsorbs to the C18 surface, while the charged head group interacts with the analyte's amine, forming a neutral "ion pair" that is retained.
-
Why it works: It forces the polar amine to behave like a hydrophobic molecule.
-
The Downside: Ion-pairing reagents are "sticky." They permanently alter the column (making it dedicated to this method) and cause severe signal suppression in MS.
Performance Data Comparison
| Parameter | Method A: ZIC-HILIC | Method B: IPC (C18 + HFBA) | Method C: Standard C18 (Control) |
| Retention Factor (k) | 3.5 - 5.0 (Ideal) | 4.0 - 6.0 (Tunable) | < 0.5 (Elutes in Void) |
| Tailing Factor ( | 1.0 - 1.2 (Symmetric) | 1.1 - 1.3 (Good) | > 2.0 (Severe Tailing) |
| MS Compatibility | Excellent (Enhances Signal) | Poor (Suppression/Contamination) | Moderate |
| Equilibration Time | High (20-30 column volumes) | Very High (Slow adsorption) | Low |
| LOD (UV 210nm) | ~0.5 µg/mL | ~1.0 µg/mL (High background) | N/A (Peak too broad) |
Experimental Protocols
Protocol A: Zwitterionic HILIC (Recommended)
This protocol is self-validating through the use of a specific system suitability test (SST) that monitors the stability of the water layer.
1. System Setup:
-
Column: Zwitterionic phase (e.g., ZIC-HILIC or Amide), 150 x 2.1 mm, 3.5 µm.
-
Temperature: 30°C.
-
Detection: UV at 210 nm (or ESI-MS positive mode).
2. Mobile Phase Preparation:
-
Stock Buffer: 100 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid).
-
Mobile Phase A: 95:5 Acetonitrile:Stock Buffer (Effective conc: 5 mM).
-
Mobile Phase B: 50:50 Acetonitrile:Stock Buffer (Effective conc: 50 mM).
-
Isocratic Mode: 80% Acetonitrile / 20% Buffer (Total ionic strength ~10-20mM).
3. Execution & Causality:
-
Step: Equilibrate for at least 30 column volumes.
-
Reasoning: HILIC phases require time to establish the hydration shell. Incomplete equilibration leads to drifting retention times.
-
-
Step: Inject Sample (dissolved in 80% ACN).
-
Reasoning: Injecting the sample in 100% water will disrupt the local HILIC mechanism, causing "peak splitting." The diluent must match the initial mobile phase.
-
4. System Suitability Criteria:
-
Tailing Factor (
) < 1.3. -
Precision of Retention Time (%RSD) < 1.0% (n=6 injections).
Protocol B: Ion-Pair RP-HPLC (Alternative)
Use this only if MS is unavailable or if the lab lacks HILIC columns.
1. System Setup:
-
Column: End-capped C18, 150 x 4.6 mm, 5 µm.
-
Temperature: 40°C (improves mass transfer).
-
Detection: UV at 210 nm.
2. Mobile Phase:
-
Solvent A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or 5mM Sodium Octane Sulfonate (pH 3.0).
-
Solvent B: Acetonitrile + 0.1% HFBA.
-
Gradient: 5% B to 30% B over 15 minutes.
3. Execution & Causality:
-
Step: Passivate the system with mobile phase for 1 hour before first injection.
-
Reasoning: The ion-pairing reagent must saturate the stationary phase surface to ensure reproducible retention.
-
-
Step: Post-run wash.
-
Reasoning: Do not leave ion-pairing reagents in the system; they can precipitate in pump heads. Wash with 50:50 Water:Methanol (no salt).
-
Mechanistic Visualization
The following diagram details the specific molecular interactions occurring in the recommended HILIC method, illustrating why it provides superior selectivity for this triazole-amine.
Figure 2: Mechanistic view of HILIC retention.[2] The "Water Layer" is the critical separation compartment.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.[1][4][5][6][7] Link
-
Vertex AI Search. (2023). UV absorption spectra of 1H-1,2,3-triazole.[8][9] (Data confirming UV max at ~205nm). Link
-
Sigma-Aldrich. (2023). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography.Link
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Evaluation of H1 Receptor Agonist Activity of Triazole Analogs
Executive Summary: The Bioisosteric Challenge
In the development of histaminergic modulators, the imidazole ring of histamine has long been considered the primary pharmacophore for H1 receptor (H1R) activation. However, the imidazole moiety is subject to rapid metabolism (e.g., by histamine N-methyltransferase) and possesses tautomeric complexity. Triazole analogs —specifically 1,2,4-triazole and 1,2,3-triazole derivatives—have emerged as critical bioisosteres.
While often explored as H1 antagonists or H2/H3-selective ligands, specific triazole scaffolds (e.g., 2-(1,2,4-triazol-3-yl)ethylamine ) retain agonist activity. This guide provides a rigorous technical framework for evaluating these analogs. Unlike the super-agonist Histaprodifen , triazole analogs typically function as partial agonists with distinct kinetic profiles. This guide compares their performance against standard imidazoles and details the specific protocols required to quantify their efficacy (
Mechanistic Foundation: H1R Signaling & Agonism
To evaluate triazole analogs, one must understand the signal transduction pathway they are expected to trigger. The H1 receptor is a G-protein-coupled receptor (GPCR) predominantly coupled to the
H1 Receptor Signaling Pathway
Agonist binding stabilizes the active conformation of H1R, triggering the dissociation of the
Figure 1: The Gq-coupled signaling cascade activated by H1 receptor agonists.[1] Evaluation of triazole analogs focuses on quantifying the Ca2+ release (In Vitro) or the resulting tissue contraction (Ex Vivo).
Comparative Analysis: Triazoles vs. Imidazoles[2][3][4]
Triazole analogs generally exhibit lower intrinsic efficacy compared to the endogenous ligand histamine. This is attributed to the altered tautomeric equilibrium and electron density of the triazole ring compared to imidazole, which affects the interaction with the key aspartate residue (Asp107) in the receptor binding pocket.
Performance Benchmarking Table
| Feature | Histamine (Reference) | Histaprodifen (Tool Compound) | Triazole Analog (e.g., 2-(1,2,4-triazol-3-yl)ethylamine) | Betahistine (Clinical Alt.) |
| Chemical Core | Imidazole | Imidazole (Diphenyl-substituted) | 1,2,4-Triazole | Pyridine |
| Role | Endogenous Agonist | Super/Full Agonist | Partial Agonist / Bioisostere | Weak Partial Agonist |
| Potency ( | 6.2 - 6.8 | 7.0 - 7.5 (High Potency) | 4.5 - 5.5 (Low - Moderate) | ~5.0 |
| Efficacy ( | 100% | >100% (relative to Histamine) | 40% - 70% (Partial) | ~30% |
| Selectivity | Non-selective (H1-H4) | H1 Selective | H2/H1 Mixed | H1/H3 Mixed |
| Metabolic Stability | Low (HNMT substrate) | Moderate | High (Resistant to HNMT) | High |
Key Insight: Researchers evaluating triazole analogs should not expect "super-agonist" potency. The value of triazoles lies in their metabolic stability and potential for biased signaling or subtype selectivity (reducing off-target H3/H4 effects common with imidazoles).
Experimental Methodologies
To rigorously evaluate H1 agonist activity, a dual-approach strategy is required: Ex Vivo Organ Bath (Physiological relevance) and In Vitro Calcium Flux (Molecular precision).
Protocol A: Guinea Pig Ileum (GPI) Contraction Assay
The Gold Standard for H1 Agonist Pharmacology.
Rationale: The guinea pig ileum is densely populated with H1 receptors. Contraction in this tissue is a direct, amplification-free measure of receptor activation.
Workflow:
-
Tissue Preparation: Harvest terminal ileum from male Dunkin-Hartley guinea pigs (200-400g). Flush lumen with Tyrode’s solution. Cut into 2-cm segments.
-
Mounting: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95%
, 5% ). Apply 0.5g resting tension. -
Equilibration: Allow tissue to equilibrate for 60 mins, washing every 15 mins.
-
Desensitization Check: Prime tissue with a sub-maximal dose of Histamine (
) twice to ensure stable responsiveness. -
Cumulative Dosing: Add the Triazole Analog in cumulative concentrations (
to ). Record tension (g) via isometric transducer. -
Validation: Construct a control curve with Histamine.
-
Antagonism Confirmation: To prove H1 specificity, repeat the curve in the presence of Mepyramine (10 nM). A rightward shift (Schild shift) confirms H1 mediation.
Protocol B: In Vitro Calcium Mobilization (FLIPR/FlexStation)
High-Throughput Screening for Intrinsic Activity.
Rationale: Allows precise calculation of
Workflow:
-
Cell Line: HEK293 or CHO cells stably expressing human H1R.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 45 mins at 37°C.
-
Baseline: Measure basal fluorescence for 30 seconds.
-
Injection: Inject Triazole Analog (dissolved in HBSS/HEPES).
-
Measurement: Monitor fluorescence increase (RFU) for 120 seconds.
-
Data Analysis: Normalize data as % of maximal Histamine response.
Experimental Logic Flow
Figure 2: Decision tree for evaluating novel triazole H1 agonists. The Calcium Flux assay serves as the high-throughput gate before tissue validation.
Critical Evaluation & Reference Standards
When publishing your data, you must calculate the Relative Activity (RA) :
-
Full Agonist: RA > 85%
-
Partial Agonist: RA 20% - 85% (Most Triazoles fall here)
-
Weak/Null: RA < 20%
Common Pitfall: Triazole analogs often show high affinity (binding) but low efficacy (signaling). Do not rely solely on binding assays (
References
-
Elz, S., et al. (2000).[2] "Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists." Journal of Medicinal Chemistry.
-
Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of Histamine Receptors." Pharmacological Reviews.
-
Lipinski, C. A. (1983).[3][4] "Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists." (Discusses Triazole/Imidazole bioisosterism rationale). Journal of Medicinal Chemistry.
-
Seifert, R., et al. (2013). "Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons." British Journal of Pharmacology.[5]
-
BenchChem Application Note. (2025). "Application Notes and Protocols for Histaprodifen in Guinea Pig Ileum Contraction Assays."
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine proper disposal procedures
Proper disposal of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine requires strict adherence to protocols for organic amines and nitrogen-heterocycles . While 1,2,3-triazoles are generally thermally stable (unlike their azide precursors), the ethanamine side chain introduces basicity and reactivity that dictate specific waste segregation strategies to prevent accidental neutralization reactions or the formation of hazardous byproducts.
Part 1: Chemical Identification & Hazard Profile
Before disposal, verify the chemical identity. This compound is often a product of "Click Chemistry" (CuAAC reaction) and may be present in reaction mixtures containing copper or reducing agents.
| Parameter | Details |
| Chemical Name | 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine |
| Common Isomer CAS | Note: Isomers vary.[1] Reference CAS 1086601-35-5 (4-methyl-1-yl isomer) or consult specific vendor SDS. |
| Molecular Formula | C₅H₁₀N₄ |
| Functional Groups | Primary Amine (-NH₂), 1,2,3-Triazole Ring |
| Waste Classification | Hazardous Organic Amine (Basic/Alkaline) |
| GHS Hazards | Warning/Danger : Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory). |
Critical Safety Note:
-
Stability: Unlike high-nitrogen energetic materials, this molecule is stable under standard conditions. However, do not mix with strong oxidizers or acids in a closed system, as the amine neutralization is exothermic.
-
Copper Contamination: If synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the waste may contain residual Copper (Cu). Copper is a heavy metal pollutant and requires segregation from standard organic waste in many jurisdictions.
Part 2: Pre-Disposal Segregation & Handling
Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the primary cause of laboratory accidents involving amines.
Incompatibility Check (Do NOT Mix With):
-
Strong Acids: (e.g., Hydrochloric acid, Sulfuric acid). Reaction generates heat.
-
Oxidizers: (e.g., Hydrogen peroxide, Nitric acid). Potential for fire or toxic gas evolution.[2][3][4][5][6][7]
-
Acid Chlorides/Anhydrides: Vigorous reaction.
-
Halogenated Solvents: (e.g., Dichloromethane) - Conditional. Amines can react with halogenated solvents over time; segregation is preferred unless diluted.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness) is suitable for incidental contact.
-
Eye Protection: Chemical splash goggles.
-
Respiratory: Work in a fume hood. If handling powder outside a hood, use an N95/P100 particulate respirator.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
-
Step 1: Collect the solid material in a sealable, chemically compatible container (HDPE or Amber Glass).
-
Step 2: Label the container clearly with the full chemical name and the hazard warning "Organic Base / Irritant" .
-
Step 3: If the solid is a result of a spill cleanup, include the contaminated wipes/vermiculite in the same container.
-
Step 4: Transfer to your facility's Hazardous Waste Accumulation Area .
-
Regulatory Code: Likely falls under D001 (Ignitable) if flammable or unlisted organic amine codes depending on local regulations (e.g., RCRA).
Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
-
Step 1: Determine Composition.
-
Is Copper (Cu) present?
-
YES: Dispose of as "Heavy Metal Organic Waste" . Do not combine with metal-free organics if incineration paths differ.
-
NO: Proceed to Step 2.
-
-
-
Step 2: pH Check.
-
Ensure the waste stream is Basic (pH > 8) or Neutral.
-
Do not pour into an acidic waste container (e.g., "Acidic Organic Waste").
-
-
Step 3: Container Selection.
-
Use a dedicated "Organic Alkali" or "Basic Organic" waste carboy.
-
If no specific basic stream exists, use the general "Non-Halogenated Organic" stream, provided no strong acids are present in that container.
-
-
Step 4: Labeling.
-
Tag: "Non-Halogenated Organic Waste - Basic".
-
Constituents: "2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine [X%], Solvent [Y%]".
-
Scenario C: Empty Containers
-
Step 1: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).
-
Step 2: Collect the rinsate into the Liquid Waste container (Scenario B).
-
Step 3: Deface the label and mark "EMPTY".
-
Step 4: Discard the glass/plastic in the designated laboratory glass bin or trash, per institutional policy.
Part 4: Emergency Response (Spills)
-
Evacuate: Move personnel from the immediate area if dust is airborne.[5]
-
PPE Up: Wear goggles, lab coat, and double nitrile gloves.
-
Contain:
-
Liquids: Absorb with an inert material (Vermiculite, Sand, or dedicated Organic Spill Pads). Do not use paper towels for large amine spills due to potential heat generation.
-
Solids: Sweep up carefully to avoid dust generation.[6] Wet the powder slightly with an inert solvent (e.g., heptane) if needed to suppress dust.
-
-
Clean: Wipe the area with a mild soap/water solution. Collect all materials into a hazardous waste bag.
Part 5: Waste Stream Decision Tree
The following logic flow ensures the compound is routed to the correct waste stream to prevent incompatibility incidents.
Figure 1: Decision matrix for segregating triazole-ethanamine waste based on physical state and catalytic contaminants.
References
-
National Institutes of Health (PubChem). 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine (Compound Summary). PubChem. Accessed 2026.[8] [Link]
-
Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste (Organic Amines). Vanderbilt University. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury, College of Engineering. [Link]
Sources
Personal protective equipment for handling 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine
Topic: Personal Protective Equipment & Operational Safety for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine Content Type: Technical Safety & Operational Guide Audience: Chemical Researchers & Drug Development Scientists
Executive Safety Analysis: The "Why" Behind the Protocol
As an application scientist, I often see researchers treat "Click Chemistry" reagents as benign building blocks. This is a critical error. While the 1,2,3-triazole core is thermodynamically stable (aromatic stabilization energy ~20 kcal/mol), the primary ethylamine tail drives the immediate hazard profile of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine.
The Chemical Reality:
-
Functional Group: Primary aliphatic amine (
). -
pKa: ~9.5–10.5 (Basic).
-
Physiological Impact: Upon contact with mucosal membranes (eyes, lungs), the amine protonates, generating hydroxide ions (
) locally. This causes liquefactive necrosis —saponifying cell membrane lipids immediately. -
Physical State: Often supplied as a Hydrochloride (HCl) salt (solid, dust hazard) or Free Base (viscous liquid/low-melting solid, vapor/corrosive hazard).
Operational Directive: Treat this compound not just as a linker, but as a corrosive sensitizer . The protocols below are designed to prevent the "amine burn" latency effect, where minor exposure goes unnoticed until tissue damage has occurred.
PPE Matrix: The Barrier System
Do not rely on generic "lab safety" standards. Amine vapors and solutions permeate standard nitrile rapidly.
| Zone | PPE Requirement | Technical Rationale & Specification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety Glasses are forbidden. Amine vapors can bypass side-shields, causing corneal edema ("blue haze" vision) and permanent scarring. Goggles provide the necessary seal. |
| Dermal (Hand) | Double-Gloving Protocol | Inner: 4 mil Nitrile (inspection layer).Outer: 5-8 mil Nitrile or Neoprene.Note: If handling >100mL of free base, switch outer glove to Butyl Rubber (0.3mm) as amines degrade nitrile over time. |
| Respiratory | Engineering Control Primary | Fume Hood: Sash at 18 inches. Face velocity 80–100 fpm.Respirator: If hood work is impossible (unlikely), use a full-face respirator with Multi-Gas/Vapor (P100/OV/AG) cartridges. N95s offer zero protection against amine vapors. |
| Body | Lab Coat + Apron | Standard cotton lab coat. Add a Tyvek® or PVC apron if transferring liquids to prevent soak-through to skin during spills. |
Operational Workflow: Step-by-Step Logic
This protocol assumes the compound is being used for bioconjugation or ligand synthesis (e.g., CuAAC reactions).[1]
Phase A: Pre-Handling & Weighing (The Static Risk)
Context: The HCl salt form is hygroscopic and prone to static charge, leading to "flying powder" that can be inhaled.
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the fume hood.
-
Taring: Tare the vial with the cap loose but on. Open the stock bottle only inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the free base is being handled (potential for metal leaching/catalysis in sensitive click reactions).
-
Decon: Wipe the balance area with a wet paper towel (water solubilizes the salt instantly) before removing hands from the hood.
Phase B: Solubilization & Reaction
Context: Exothermic solvation is possible.
-
Solvent Choice: Dissolve in DMSO, DMF, or Water.
-
Caution: Avoid halogenated solvents (DCM/Chloroform) if the free base is used for prolonged periods, as amines can react slowly with them to form quaternary ammonium salts (Menchutkin reaction), altering your stoichiometry.
-
-
Addition Order: Always add the amine to the solvent , never solvent to the amine, to control local heating.
-
Incompatibility Check: Ensure no Acid Chlorides , Anhydrides , or Strong Oxidizers (like Nitric Acid) are in the immediate vicinity.[2] The reaction with acid chlorides is violent.
Phase C: Spill Management
-
Small Spill (<5g): Cover with vermiculite or a dedicated Amine Neutralizer (citric acid based). Do not use paper towels directly on the free base (potential heat generation).
-
Skin Contact: Flush with water for 15 minutes .[3][4][5] Do not use vinegar (acid) to neutralize a burn on skin; the heat of neutralization will worsen the tissue damage. Use water only.
Visualization: The Safe Handling Loop
This diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that prevent exposure.
Caption: Operational logic flow for handling triazole-amines, highlighting critical engineering controls and waste segregation paths.
Waste Disposal & Deactivation
The 1,2,3-triazole ring is environmentally persistent.[6] It does not degrade easily in standard sewage systems.
-
Segregation:
-
Collect in a container labeled "Basic Organic Waste" .
-
NEVER mix with "Acid Waste" or "Oxidizing Waste" containers. The amine will react exothermically with acids, potentially pressurizing the container.
-
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic (from the HCl salt).
-
Labeling: Explicitly list "Triazole Derivative" and "Alkyl Amine." This alerts waste handlers to the potential for nitrogen-rich energetic behavior (though low risk for this specific molecule, it is best practice for triazoles).
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Amine Handling).[3][4][7][8][9]
-
Fisher Scientific. Safety Data Sheet: 1,2,4-Triazole Derivatives (Analogous Hazard Data). (Used for Triazole/Amine toxicity extrapolation).
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines. (Basis for Glove Selection).[7]
-
ECHA (European Chemicals Agency). Registration Dossier: 1,2,3-Triazole. (Stability and Environmental Persistence Data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical glove selection tool [mapa-pro.com]
- 8. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 9. alkylamines.com [alkylamines.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
